cis-9-Octadecene-1-thiol
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
31494-22-1 |
|---|---|
Molecular Formula |
C18H36S |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
octadec-9-ene-1-thiol |
InChI |
InChI=1S/C18H36S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10,19H,2-8,11-18H2,1H3 |
InChI Key |
LJLJPBMSWIYGOA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCS |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCS |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of cis-9-Octadecene-1-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of cis-9-Octadecene-1-thiol, also known as oleyl mercaptan. The document details two primary synthetic methodologies, starting from the readily available precursor, cis-9-octadecen-1-ol (oleyl alcohol). Furthermore, it outlines a robust purification protocol to achieve high-purity this compound suitable for research and development applications. All quantitative data is summarized in structured tables, and experimental workflows are visualized using diagrams.
Synthesis Methodologies
The conversion of cis-9-octadecen-1-ol to this compound can be effectively achieved through two principal synthetic routes: a one-step Mitsunobu reaction or a two-step procedure involving the formation of a tosylate intermediate followed by nucleophilic substitution.
Method 1: Mitsunobu Reaction
The Mitsunobu reaction offers a direct, one-pot conversion of the primary alcohol to the corresponding thiol with inversion of configuration.[1] This method utilizes a phosphine reagent, typically triphenylphosphine, and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol.[2][3] A suitable sulfur source, like thioacetic acid, is then used as the nucleophile. A subsequent hydrolysis step is required to deprotect the acetyl group and yield the free thiol.
Experimental Protocol: Mitsunobu Reaction
A general procedure for the Mitsunobu reaction involves dissolving the alcohol, carboxylic acid (or other nucleophile), and triphenylphosphine in a suitable solvent like tetrahydrofuran (THF).[1] The mixture is cooled, and the azodicarboxylate is added slowly.[1]
-
Step 1: Thioacetate Formation: To a solution of cis-9-octadecen-1-ol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF, thioacetic acid (1.5 eq) is added. The mixture is cooled to 0 °C in an ice bath. Diisopropyl azodicarboxylate (DIAD) (1.5 eq) is then added dropwise over 30 minutes. The reaction is allowed to warm to room temperature and stirred for 12-18 hours.
-
Step 2: Work-up and Isolation of Thioacetate: The reaction mixture is concentrated under reduced pressure. The residue is taken up in diethyl ether and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
-
Step 3: Hydrolysis to Thiol: The purified thioacetate is dissolved in a mixture of methanol and hydrochloric acid (e.g., 3M HCl) and refluxed for 4-6 hours.
-
Step 4: Final Work-up and Purification: After cooling, the mixture is extracted with diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude this compound. Further purification is achieved by vacuum distillation.
Method 2: Tosylation and Nucleophilic Substitution
This two-step approach first involves the conversion of the alcohol to a tosylate, which is an excellent leaving group.[4][5] The tosylate is then reacted with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis, to yield the desired thiol.[4] This method is robust and often provides good yields.
Experimental Protocol: Tosylation and Nucleophilic Substitution
-
Step 1: Tosylation of cis-9-Octadecen-1-ol: cis-9-Octadecen-1-ol (1.0 eq) is dissolved in pyridine and cooled to 0 °C. p-Toluenesulfonyl chloride (1.2 eq) is added portion-wise, and the reaction is stirred at 0 °C for 1 hour and then at room temperature for 4-6 hours. The reaction is quenched by the addition of cold water and extracted with diethyl ether. The organic layer is washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate and concentration, the crude oleyl tosylate is obtained.
-
Step 2: Nucleophilic Substitution with Sodium Hydrosulfide: The crude oleyl tosylate is dissolved in a suitable solvent such as ethanol or a mixture of THF and water. Sodium hydrosulfide (NaSH) (2.0 eq) is added, and the mixture is heated to reflux for 6-8 hours.
-
Step 3: Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude this compound is then purified by vacuum distillation.
Purification
High purity of this compound is crucial for many applications. The primary methods for purification are column chromatography and vacuum distillation.
Column Chromatography
Column chromatography is effective for removing polar impurities, such as any remaining starting alcohol or by-products from the synthesis.
-
Stationary Phase: Silica gel (230-400 mesh) is a suitable stationary phase.
-
Mobile Phase (Eluent): A non-polar solvent system is recommended. A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5-10% ethyl acetate) is typically effective for separating the less polar thiol from more polar impurities.
Vacuum Distillation
For removing non-volatile impurities and achieving very high purity, vacuum distillation is the preferred method. Given the high boiling point of this compound, a high vacuum is necessary to prevent decomposition.
-
Distillation Conditions: The distillation should be performed under a high vacuum (e.g., <1 mmHg). The boiling point of the related oleyl alcohol is 148–150 °C at less than 1 mmHg, and the thiol is expected to have a similar boiling point under these conditions.[6]
Data Presentation
Table 1: Summary of Synthetic Methods and Estimated Yields
| Method | Key Reagents | Number of Steps | Estimated Yield | Purity |
| Mitsunobu Reaction | Triphenylphosphine, DIAD, Thioacetic Acid, HCl | 2 (one-pot for thioacetate) | 60-75% | >95% after purification |
| Tosylation & Substitution | p-Toluenesulfonyl chloride, Pyridine, NaSH | 2 | 70-85% | >97% after purification |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₃₆S |
| Molecular Weight | 284.54 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~150 °C at <1 mmHg (estimated) |
| Density | ~0.85 g/mL |
| Solubility | Insoluble in water; soluble in organic solvents |
Visualizations
Caption: Overall workflow for the synthesis and purification of this compound.
Caption: Reaction pathway for the Mitsunobu synthesis of this compound.
Caption: Reaction pathway for the tosylation and substitution synthesis of this compound.
References
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. atlanchimpharma.com [atlanchimpharma.com]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. [PDF] Conversion of alcohols to thiols via tosylate intermediates | Semantic Scholar [semanticscholar.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Chemical Properties of Oleyl Mercaptan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleyl mercaptan, systematically known as (Z)-octadec-9-ene-1-thiol, is a long-chain unsaturated aliphatic thiol. Its unique structure, featuring a cis-double bond within an eighteen-carbon chain and a terminal thiol group, imparts a distinct set of chemical properties that are of significant interest in various fields, including materials science, organic synthesis, and pharmaceutical development. The presence of both a reactive thiol (-SH) group and a nucleophilic double bond (C=C) allows for a diverse range of chemical transformations, making it a versatile building block for the synthesis of novel molecules. This guide provides a comprehensive overview of the core chemical properties of oleyl mercaptan, including its physical characteristics, reactivity, and spectroscopic signature.
Physicochemical Properties
| Property | Value (Estimated for Oleyl Mercaptan) | Value (1-Octadecanethiol) | Citation |
| Molecular Formula | C₁₈H₃₆S | C₁₈H₃₈S | [1] |
| Molecular Weight | 284.55 g/mol | 286.57 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | White solid | [1] |
| Odor | Characteristic, strong, and unpleasant | - | [1] |
| Boiling Point | ~200-205 °C at 11 mmHg | 204-210 °C at 11 mmHg | |
| Melting Point | < 30 °C | 30-33 °C | |
| Density | ~0.85 g/mL at 25 °C | 0.847 g/mL at 25 °C | |
| Solubility | Insoluble in water; Soluble in organic solvents like alcohols, ethers, and hydrocarbons. | Insoluble in water; Soluble in organic solvents. | [2][3] |
| CAS Number | 31494-22-1 (for cis-isomer) | 2885-00-9 |
Note: The presence of the cis-double bond in oleyl mercaptan is expected to lower its melting point and slightly alter its boiling point and density compared to its saturated counterpart, 1-octadecanethiol.
Reactivity and Key Chemical Transformations
The chemical behavior of oleyl mercaptan is dominated by the reactivity of its thiol group and the carbon-carbon double bond.
Reactions of the Thiol Group
The thiol group is the most reactive site in the molecule, participating in oxidation, nucleophilic substitution, and addition reactions.
Thiols are readily oxidized to disulfides, a reaction of significant importance in biochemistry and polymer science. This reversible reaction can be initiated by mild oxidizing agents such as iodine or even air.[4][5]
Reaction Scheme:
2 R-SH + [O] ⇌ R-S-S-R + H₂O (where R = Oleyl group)
The thiolate anion, formed by deprotonation of the thiol, is a potent nucleophile. It can readily participate in Sₙ2 reactions with alkyl halides to form thioethers.[6]
Reaction Scheme:
R-SH + Base → R-S⁻ + HB⁺ R-S⁻ + R'-X → R-S-R' + X⁻ (where R = Oleyl group, R' = an alkyl group, and X = a halide)
Reactions of the Double Bond: Thiol-Ene Reaction
The "thiol-ene" reaction is a powerful and versatile click chemistry reaction involving the addition of a thiol across a double bond.[7] This reaction can be initiated by radicals (e.g., using a photoinitiator and UV light) or by a nucleophilic mechanism (catalyzed by a base).[8] The radical-initiated reaction typically proceeds via an anti-Markovnikov addition.[7]
Reaction Scheme (Radical Mechanism):
R-SH + Initiator → R-S• R-S• + CH₂=CH-R' → R-S-CH₂-C•H-R' R-S-CH₂-C•H-R' + R-SH → R-S-CH₂-CH₂-R' + R-S• (where R and R' are alkyl groups)
Experimental Protocols
Detailed experimental procedures for oleyl mercaptan are not widely published. However, standard organic chemistry protocols for the characterization and reaction of long-chain thiols can be readily adapted.
Determination of Physical Properties
-
Boiling Point: The boiling point of high-molecular-weight liquids like oleyl mercaptan is typically determined under reduced pressure to prevent decomposition.[9] A common method involves using a short-path distillation apparatus or a Kugelrohr apparatus. The temperature at which the liquid distills at a given pressure is recorded as the boiling point.
-
Melting Point: For long-chain thiols that are solid at room temperature, the melting point is determined using a standard melting point apparatus.[10][11] A small amount of the solid is packed into a capillary tube and heated slowly. The temperature range over which the solid melts is recorded.
-
Solubility: The solubility of oleyl mercaptan in various solvents can be determined by adding a small, measured amount of the thiol to a known volume of the solvent at a specific temperature. The mixture is agitated, and the point at which the thiol fully dissolves is noted. This can be done qualitatively (soluble/insoluble) or quantitatively to determine the concentration at saturation.
General Protocol for Oxidation to Disulfide
-
Dissolve a known amount of oleyl mercaptan in a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Slowly add a solution of a mild oxidizing agent, such as iodine (I₂) in the same solvent, to the thiol solution at room temperature with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any excess iodine.
-
Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and filter.
-
Remove the solvent under reduced pressure to obtain the crude dioleyl disulfide.
-
Purify the product by column chromatography if necessary.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
-SH (Thiol proton): A broad singlet typically appearing between δ 1.0-2.0 ppm. The chemical shift can be variable and is concentration-dependent.
-
-CH=CH- (Olefinic protons): A multiplet in the region of δ 5.3-5.4 ppm, characteristic of the cis-double bond protons in oleic acid derivatives.[12]
-
-CH₂-S- (Methylene group adjacent to sulfur): A triplet around δ 2.5 ppm.
-
-CH₂-C=C (Allylic protons): A multiplet around δ 2.0 ppm.
-
-(CH₂)n- (Alkyl chain methylene groups): A broad multiplet centered around δ 1.2-1.4 ppm.
-
-CH₃ (Terminal methyl group): A triplet around δ 0.9 ppm.[12]
-
-
¹³C NMR:
-
-CH=CH- (Olefinic carbons): Signals in the range of δ 129-131 ppm.
-
-CH₂-SH (Carbon adjacent to sulfur): A signal in the region of δ 24-28 ppm.
-
Alkyl chain carbons: A series of signals between δ 14-35 ppm.
-
Infrared (IR) Spectroscopy
-
S-H stretch: A weak to medium absorption band in the region of 2550-2600 cm⁻¹. This is a characteristic peak for thiols.
-
C=C stretch (cis): A weak absorption band around 1650-1660 cm⁻¹.
-
=C-H stretch: A medium absorption band just above 3000 cm⁻¹.
-
C-H stretch (alkane): Strong absorption bands in the region of 2850-2960 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum of oleyl mercaptan would be expected to show a molecular ion peak (M⁺) at m/z = 284.5. Fragmentation patterns would likely involve cleavage of the C-S bond and fragmentation of the long alkyl chain.
Conclusion
Oleyl mercaptan is a valuable chemical intermediate with a rich and diverse reactivity profile. Its long alkyl chain, cis-double bond, and terminal thiol group provide multiple avenues for chemical modification. While specific experimental data for this compound is sparse in the public domain, its chemical properties can be reliably inferred from its structure and the well-established chemistry of long-chain thiols and alkenes. This guide provides a foundational understanding of the core chemical properties of oleyl mercaptan to support its application in research and development.
References
- 1. Buy Oleyl mercaptan [smolecule.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thiol - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. youtube.com [youtube.com]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. SSERC | Melting point determination [sserc.org.uk]
- 12. magritek.com [magritek.com]
A Technical Guide to cis-9-Octadecene-1-thiol (Oleyl Mercaptan) for Advanced Research Applications
CAS Number: 31494-22-1
This technical guide provides an in-depth overview of cis-9-Octadecene-1-thiol, also known as Oleyl Mercaptan. The content is tailored for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis and characterization, and its burgeoning applications in the field of nanomedicine and drug delivery.
Core Chemical and Physical Properties
This compound is a long-chain unsaturated aliphatic thiol. Its unique structure, featuring a hydrophilic thiol head and a long, hydrophobic cis-alkenyl tail, makes it an ideal candidate for forming self-assembled monolayers (SAMs) on noble metal surfaces and for the surface functionalization of nanoparticles. A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 31494-22-1 | [1][2] |
| Molecular Formula | C18H36S | [1][2] |
| Molecular Weight | 284.54 g/mol | [1] |
| Appearance | Liquid | [1] |
| Density | 0.852 g/mL at 25 °C | [1] |
| Flash Point | > 110 °C (> 230 °F) - closed cup | [1] |
| Storage Temperature | -20°C | [1] |
Synthesis and Characterization
The synthesis of this compound can be achieved through several routes, most commonly starting from the readily available precursor, cis-9-octadecen-1-ol (oleyl alcohol). Two plausible synthetic pathways are detailed below.
Experimental Protocols
Method 1: Two-Step Synthesis via Mitsunobu Reaction and Thioacetate Deprotection
This method involves the conversion of oleyl alcohol to an S-oleyl thioacetate intermediate using a Mitsunobu reaction, followed by deprotection to yield the final thiol product.[3][4] This approach is favored for its mild reaction conditions that preserve the cis-double bond.
-
Step 1: Synthesis of S-(cis-9-Octadecenyl) ethanethioate
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve cis-9-octadecen-1-ol (1 eq.), triphenylphosphine (1.5 eq.), and thioacetic acid (1.5 eq.) in anhydrous tetrahydrofuran (THF).[5]
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution.[5]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the S-oleyl thioacetate.
-
-
Step 2: Deprotection to this compound
-
Dissolve the S-(cis-9-Octadecenyl) ethanethioate (1 eq.) in deoxygenated ethanol.
-
Under an inert atmosphere, add an aqueous solution of sodium hydroxide (2 eq.) dropwise.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction to room temperature and neutralize with a degassed solution of hydrochloric acid (2 M).
-
Extract the product with a degassed organic solvent such as diethyl ether or dichloromethane.
-
Wash the organic layer with deoxygenated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
-
Method 2: Synthesis via Oleyl Bromide Intermediate
This method involves the conversion of oleyl alcohol to oleyl bromide, followed by nucleophilic substitution with a hydrosulfide salt.
-
Step 1: Synthesis of (Z)-1-bromo-9-octadecene (Oleyl Bromide)
-
In a flask equipped with a dropping funnel and a condenser, cool cis-9-octadecen-1-ol (1 eq.) in an appropriate solvent like diethyl ether or dichloromethane.
-
Slowly add phosphorus tribromide (PBr3) (0.4 eq.) dropwise with stirring, maintaining a low temperature.[6][7]
-
After the addition is complete, allow the reaction to proceed at room temperature for several hours.
-
Carefully quench the reaction by pouring it over ice-water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude oleyl bromide by vacuum distillation.
-
-
Step 2: Synthesis of this compound
-
Prepare a solution of potassium hydrosulfide (KSH) in ethanol. Caution: KSH is corrosive and releases toxic H2S gas upon acidification.
-
Add the purified oleyl bromide (1 eq.) to the KSH solution.
-
Heat the reaction mixture to reflux for several hours until TLC indicates the consumption of the starting material.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify the crude thiol by vacuum distillation.
-
Spectroscopic Characterization
The structural confirmation of this compound is typically achieved through a combination of spectroscopic methods. The expected spectral data are summarized in Table 2.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Chemical Shifts / Peaks |
| ¹H NMR | δ 5.35 (m, 2H, -CH=CH-), 2.51 (q, 2H, -CH₂-SH), 2.01 (m, 4H, -CH₂-CH=CH-CH₂-), 1.60 (m, 2H, -CH₂-CH₂-SH), 1.28 (br s, 20H, -(CH₂)₁₀-), 0.88 (t, 3H, -CH₃) |
| ¹³C NMR | δ 130.0 (-CH=CH-), 39.5 (-CH₂-), 34.0 (-CH₂-), 32.6 (-CH₂-), 29.8-29.2 (multiple -CH₂-), 28.9 (-CH₂-), 27.2 (-CH₂-), 24.7 (-CH₂-), 22.7 (-CH₂-), 14.1 (-CH₃) |
| FTIR (Neat) | ~3005 cm⁻¹ (=C-H stretch), ~2925 cm⁻¹ (C-H stretch, asymmetric), ~2855 cm⁻¹ (C-H stretch, symmetric), ~2550 cm⁻¹ (S-H stretch, weak), ~1655 cm⁻¹ (C=C stretch, weak) |
| Mass Spec (EI) | M⁺ at m/z 284.5, fragmentation patterns showing loss of alkyl chains and the thiol group. |
Note: Predicted NMR shifts are based on known values for oleyl moieties and long-chain thiols.[8][9][10][11] FTIR peaks are based on characteristic functional group absorptions.[12][13][14][15]
Applications in Drug Development and Nanomedicine
The amphiphilic nature of this compound makes it a valuable ligand for the surface functionalization of nanoparticles (NPs), such as gold nanoparticles (AuNPs), for biomedical applications. The thiol group forms a strong covalent bond with the gold surface, creating a self-assembled monolayer (SAM) that can encapsulate the NP core. The exposed hydrophobic tails can then be embedded within lipid bilayers of liposomes or interact with other hydrophobic entities.
Functionalization of Nanoparticles
The functionalization of AuNPs with this compound is a crucial step in preparing these nanomaterials for drug delivery applications.
Experimental Protocol: Functionalization of Gold Nanoparticles
-
Synthesize AuNPs using a standard method, such as the Turkevich method for citrate-capped AuNPs.[16]
-
Prepare a solution of this compound in ethanol.
-
Add the thiol solution to the aqueous AuNP colloid with vigorous stirring.
-
Allow the ligand exchange reaction to proceed for several hours at room temperature.
-
Purify the functionalized AuNPs by centrifugation and resuspension in a suitable solvent to remove excess thiol and byproducts.
-
Characterize the functionalized AuNPs using techniques such as UV-Vis spectroscopy (to observe the shift in the surface plasmon resonance peak), dynamic light scattering (DLS) for size and zeta potential, and transmission electron microscopy (TEM) for morphology.[1][17]
Cellular Uptake and Drug Delivery
Nanoparticles functionalized with long-chain thiols like this compound can be incorporated into larger drug delivery systems, such as lipid nanoparticles (LNPs), or used to deliver hydrophobic drugs. The surface properties of these functionalized NPs play a critical role in their interaction with cells and their subsequent uptake. The primary mechanism of cellular entry for nanoparticles is endocytosis.[18]
The general pathway involves the nanoparticle interacting with the cell membrane, followed by engulfment into an endosome. The nanoparticle-loaded endosome then traffics within the cell, potentially fusing with lysosomes where the payload can be released. The efficiency of this process is influenced by nanoparticle size, shape, and surface chemistry.
Safety and Toxicology
Table 3: Common In Vitro Assays for Nanoparticle Toxicity
| Assay | Endpoint Measured |
| MTT/MTS/WST-1 | Cell viability and proliferation |
| LDH Assay | Cell membrane integrity |
| Trypan Blue Exclusion | Cell membrane integrity |
| ELISA | Inflammatory response (e.g., IL-6, IL-8) |
| Flow Cytometry | Apoptosis, cell cycle arrest |
It is crucial to conduct thorough toxicological assessments of any novel nanomaterial intended for biomedical applications.
Conclusion
This compound is a versatile molecule with significant potential in materials science and nanomedicine. Its ability to form stable self-assembled monolayers on metal surfaces makes it a key component in the development of functionalized nanoparticles for drug delivery and diagnostic applications. Further research into its specific biological interactions and the optimization of its use in targeted therapies will undoubtedly expand its utility in the field of drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. atlanchimpharma.com [atlanchimpharma.com]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. rsc.org [rsc.org]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. Oleylamine(112-90-3) 13C NMR [m.chemicalbook.com]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Thioglycolic Acid FTIR Spectra on Ag2S Quantum Dots Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and characterization of functionalized glyco thiolate capped gold nanoparticles for biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro Methods for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. d-nb.info [d-nb.info]
- 21. The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00534D [pubs.rsc.org]
- 22. The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 23. In vitro toxicity testing of nanoparticles in 3D cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Self-Assembly Mechanism of cis-9-Octadecene-1-thiol on Gold
A comprehensive review of the available scientific literature reveals a significant gap in the specific research concerning the self-assembly mechanism of cis-9-Octadecene-1-thiol on gold surfaces. While the broader field of thiol-based self-assembled monolayers (SAMs) on gold is well-documented, detailed experimental data, quantitative analyses, and specific mechanistic studies for this particular unsaturated thiol are not presently available in published research.
The presence of a cis-double bond at the center of the C18 alkyl chain in this compound (also known as oleyl mercaptan) introduces a significant structural feature that is expected to profoundly influence the packing, orientation, and overall structure of the resulting self-assembled monolayer. This "kink" in the hydrocarbon chain would likely disrupt the dense, quasi-crystalline packing typically observed for straight-chain alkanethiols, leading to a more disordered and less compact monolayer.
General Principles of Thiol Self-Assembly on Gold
While specific data for this compound is unavailable, the fundamental mechanism of thiol self-assembly on gold is understood to proceed in a two-step process:
-
Physisorption: The thiol molecules initially adsorb to the gold surface through weak van der Waals interactions. In this stage, the molecules are relatively mobile on the surface.
-
Chemisorption: This is followed by the formation of a strong, covalent bond between the sulfur atom of the thiol and the gold surface. This process involves the cleavage of the S-H bond.
The final structure and properties of the SAM are influenced by several factors, including the structure of the thiol, the solvent, the temperature, and the immersion time.
Expected Influence of the cis-Double Bond
Based on the principles of self-assembly and the behavior of other unsaturated molecules, the following effects of the cis-9 double bond on the SAM formation of this compound on gold can be hypothesized:
-
Reduced Packing Density: The kink in the alkyl chain would create steric hindrance, preventing the molecules from packing as closely as their saturated counterparts (e.g., octadecanethiol). This would result in a lower surface coverage.
-
Disordered Monolayer: The disruption of close packing would lead to a more disordered, liquid-like monolayer structure, with a lower degree of orientational and translational order.
-
Different Tilt Angle: The angle at which the alkyl chains tilt with respect to the surface normal would be significantly different from that of straight-chain alkanethiols.
Data Presentation and Experimental Protocols
Due to the absence of specific research on this compound, it is not possible to provide tables of quantitative data (e.g., contact angles, film thickness, surface coverage) or detailed experimental protocols for its self-assembly.
Visualizations
Similarly, the creation of accurate Graphviz diagrams for signaling pathways, experimental workflows, or logical relationships specific to the self-assembly of this compound on gold is not feasible without empirical data. A generic workflow for thiol SAM formation can be conceptualized, but it would not capture the unique aspects imparted by the cis-double bond.
Below is a generalized, hypothetical workflow for the study of a novel thiol SAM, which would be applicable to future research on this compound.
Caption: Generalized workflow for the preparation and characterization of a thiol SAM on a gold substrate.
An In-depth Technical Guide on the Molecular Structure and Conformation of cis-9-Octadecene-1-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molecular Structure and Conformation
cis-9-Octadecene-1-thiol (C₁₈H₃₆S) is a long-chain unsaturated thiol with a molecular weight of 284.54 g/mol . Its structure consists of an eighteen-carbon chain with a cis-configured double bond between carbons 9 and 10, and a thiol (-SH) group at one terminus. The presence of the cis double bond introduces a significant kink in the hydrocarbon chain, influencing its packing and conformational flexibility.
Predicted Molecular Geometry
The molecular geometry of this compound can be inferred from the known structures of oleic acid (for the C18 chain with a cis-9 double bond) and various long-chain alkanethiols (for the C-S-H head group). The cis configuration of the double bond results in a bent overall shape of the molecule, in contrast to the more linear structure of its trans isomer or the fully saturated octadecanethiol.
Table 1: Predicted Bond Lengths for this compound
| Bond Type | Predicted Length (Å) | Source Analogy |
| C=C | 1.34 | Oleic Acid |
| C-C (sp²-sp³) | 1.51 | Oleic Acid |
| C-C (sp³-sp³) | 1.54 | Alkanes |
| C-H (on C=C) | 1.09 | Alkenes |
| C-H (on alkane chain) | 1.10 | Alkanes |
| C-S | 1.82 | Alkanethiols |
| S-H | 1.34 | Alkanethiols |
Table 2: Predicted Bond Angles for this compound
| Bond Angle | Predicted Angle (°) | Source Analogy |
| C=C-C | 124 | Oleic Acid |
| C-C-C (alkane chain) | 112 | Alkanes |
| C-S-H | 96.5 | Alkanethiols |
| C-C-S | 110 | Alkanethiols |
Conformational Analysis
The conformational flexibility of this compound is primarily governed by the rotation around its numerous C-C single bonds. The presence of the rigid cis-double bond significantly restricts the conformational space compared to its saturated counterpart. The kink introduced by the double bond leads to a less ordered packing in condensed phases and a lower melting point. The terminal thiol group also influences the molecule's orientation, especially in self-assembled monolayers on metal surfaces.
Experimental Protocols
This section outlines detailed, representative experimental protocols for the synthesis and characterization of this compound.
Synthesis of this compound
A common method for the synthesis of thiols is via the reaction of an alkyl halide with a sulfur nucleophile, such as sodium hydrosulfide, followed by acidification.
Protocol:
-
Preparation of cis-9-Octadecen-1-yl Bromide: cis-9-Octadecen-1-ol (oleyl alcohol) is treated with a brominating agent such as phosphorus tribromide (PBr₃) in a dry, non-polar solvent like diethyl ether at 0°C. The reaction is typically stirred for several hours and then quenched with water. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude bromide.
-
Thiol Synthesis: The resulting cis-9-Octadecen-1-yl bromide is dissolved in an alcoholic solvent (e.g., ethanol) and reacted with a solution of sodium hydrosulfide (NaSH). The reaction mixture is heated under reflux for several hours.
-
Work-up and Purification: After cooling, the reaction mixture is acidified with a dilute acid (e.g., HCl) to protonate the thiolate. The product is extracted with an organic solvent, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is evaporated, and the crude this compound is purified by vacuum distillation or column chromatography on silica gel.
Characterization Techniques
GC-MS is a powerful technique to determine the purity and confirm the molecular weight of this compound.
Protocol:
-
Sample Preparation: A dilute solution of the purified thiol is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
The resulting chromatogram will show a single major peak, and the mass spectrum of this peak should exhibit a molecular ion peak (M⁺) at m/z 284.5, corresponding to the molecular weight of this compound.
NMR spectroscopy is essential for confirming the detailed molecular structure, including the presence and configuration of the double bond and the thiol group.
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified thiol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field spectrometer.
-
Expected chemical shifts (δ):
-
~5.35 ppm (multiplet, 2H, -CH=CH-).
-
~2.5 ppm (quartet, 2H, -CH₂-SH).
-
~2.0 ppm (multiplet, 4H, -CH₂-CH=CH-CH₂-).
-
~1.2-1.4 ppm (broad multiplet, 22H, -(CH₂)₁₁-).
-
~1.3 ppm (triplet, 1H, -SH).
-
~0.88 ppm (triplet, 3H, -CH₃).
-
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same instrument.
-
Expected chemical shifts (δ):
-
~130 ppm (-CH=CH-).
-
~30-34 ppm (various -CH₂- carbons).
-
~24.7 ppm (-CH₂-CH₂-SH).
-
~22.7 ppm (-CH₂-CH₃).
-
~14.1 ppm (-CH₃).
-
-
Visualizations
Logical Relationship of Structural Features
Caption: Key structural components of this compound.
Experimental Workflow for Characterization
Caption: A typical workflow for the characterization of this compound.
Conclusion
This technical guide has provided a comprehensive overview of the molecular structure and conformation of this compound. While direct experimental data for this specific molecule is scarce, by leveraging data from analogous compounds, a reliable structural model has been presented. The provided hypothetical experimental protocols offer a practical framework for the synthesis and characterization of this and similar long-chain unsaturated thiols. The visualizations aim to clarify the key structural features and a logical workflow for its analysis. This guide serves as a valuable resource for researchers and professionals working with this class of molecules, facilitating a deeper understanding of their properties and potential applications.
An In-depth Technical Guide to the Solubility of cis-9-Octadecene-1-thiol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of cis-9-Octadecene-1-thiol. Due to the limited availability of specific quantitative data in public literature, this document focuses on the theoretical principles governing its solubility and provides a detailed experimental protocol for its precise determination in various organic solvents.
Introduction to this compound
This compound, also known as oleyl mercaptan, is an unsaturated long-chain aliphatic thiol. Its molecular structure consists of an eighteen-carbon chain with a cis double bond between carbons 9 and 10, and a terminal thiol (-SH) group. This structure imparts a predominantly nonpolar character to the molecule, which is a key determinant of its solubility. The thiol group offers a site for specific chemical reactions and interactions, making it a molecule of interest in various research and development applications, including as a linker in drug delivery systems and in the functionalization of nanoparticles.
Theoretical Principles of Solubility
The solubility of a substance is governed by the principle of "like dissolves like." This means that nonpolar compounds tend to dissolve in nonpolar solvents, while polar compounds are more soluble in polar solvents. This compound possesses a long hydrophobic carbon chain, making it largely nonpolar. The thiol group introduces a slight degree of polarity, but its contribution is minimal compared to the long hydrocarbon tail.
General solubility expectations for thiols indicate that they are less soluble in polar solvents like water than their corresponding alcohols due to weaker hydrogen bonding capabilities.[1][2][3][4] As the length of the carbon chain increases, the solubility in polar solvents decreases significantly.
Qualitative Solubility Profile
Based on the molecular structure of this compound and the general principles of solubility, a qualitative solubility profile in a range of common organic solvents can be predicted. The following table summarizes these expectations.
| Solvent Classification | Solvent | Predicted Solubility | Rationale |
| Nonpolar | Hexane | High | Both solute and solvent are nonpolar, leading to favorable van der Waals interactions. |
| Toluene | High | The nonpolar aromatic ring of toluene interacts well with the long hydrocarbon chain of the thiol. | |
| Diethyl Ether | High | Although it has some polarity, ether is a good solvent for many nonpolar and moderately polar compounds. | |
| Polar Aprotic | Acetone | Moderate | The polarity of acetone may lead to some solubility, but the long nonpolar chain will limit it. |
| Acetonitrile | Low | Acetonitrile is a relatively polar solvent and is not expected to be a good solvent for this thiol. | |
| Dimethylformamide (DMF) | Moderate to Low | Similar to other polar aprotic solvents, the long alkyl chain will hinder solubility. | |
| Dimethyl Sulfoxide (DMSO) | Low | DMSO is a highly polar solvent and is unlikely to dissolve the nonpolar thiol to a significant extent. | |
| Polar Protic | Ethanol | Low | The polarity and hydrogen-bonding capability of ethanol are not well-matched with the nonpolar thiol. |
| Methanol | Low | Methanol is more polar than ethanol, further reducing its ability to dissolve the long-chain thiol. | |
| Water | Insoluble | The hydrophobic nature of the C18 chain makes it virtually insoluble in water. |
Experimental Protocol for Quantitative Solubility Determination
The following protocol outlines a reliable method for determining the quantitative solubility of this compound in a given organic solvent at a specific temperature.
4.1. Materials
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 2 mL or 4 mL)
-
Micropipettes
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable spectrophotometer
-
Syringe filters (chemically compatible with the solvent)
-
Autosampler vials for analysis
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that a saturated solution is formed. Gentle agitation should be maintained.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow any undissolved thiol to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette.
-
Filter the withdrawn aliquot through a chemically compatible syringe filter to remove any remaining particulate matter.
-
-
Analysis:
-
Prepare a series of calibration standards of this compound of known concentrations in the same solvent.
-
Analyze the calibration standards and the filtered sample aliquot using a suitable analytical method such as GC-FID.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its analytical signal on the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or molarity (mol/L).
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for the quantitative determination of solubility.
This guide provides a foundational understanding and a practical framework for researchers and professionals working with this compound. By following the outlined experimental protocol, users can obtain reliable and accurate solubility data, which is crucial for the successful design and implementation of their research and development projects.
References
An In-Depth Technical Guide to the Fundamental Interactions of cis-9-Octadecene-1-thiol with Metal Surfaces
Audience: Researchers, scientists, and drug development professionals.
Introduction
The interface between organic molecules and metal surfaces is a cornerstone of numerous scientific and technological fields, including molecular electronics, biosensing, corrosion inhibition, and catalysis. Self-assembled monolayers (SAMs) of organothiols on noble metal substrates have emerged as a powerful platform for tailoring surface properties with nanoscale precision. Among the vast library of thiol-based molecules, cis-9-Octadecene-1-thiol (also known as oleyl mercaptan) presents a unique case study due to its long alkyl chain and the presence of a cis-double bond in the C18 backbone. This unsaturation introduces significant conformational constraints that influence the packing, orientation, and electronic properties of the resulting monolayer, distinguishing it from its saturated counterpart, octadecanethiol.
This technical guide provides a comprehensive overview of the fundamental interactions of this compound with various metal surfaces, with a primary focus on gold, copper, silver, and platinum. It is designed to be a valuable resource for researchers and professionals seeking to understand and harness the unique properties of these interfaces. The information presented herein is a synthesis of experimental findings and theoretical predictions, offering insights into adsorption mechanisms, monolayer structure, and the impact of the cis-double bond on the overall assembly. While direct experimental data for this compound is limited in the scientific literature, this guide draws upon analogous systems of long-chain saturated and unsaturated thiols to provide a robust and insightful analysis.
Adsorption Mechanism and Energetics
The formation of a self-assembled monolayer of this compound on a metal surface is a spontaneous chemisorption process driven by the strong affinity of the sulfur headgroup for the metal. The initial step involves the cleavage of the S-H bond, leading to the formation of a thiolate species that covalently bonds to the metal surface. The energetics of this interaction are a critical factor in determining the stability and structure of the resulting monolayer.
Theoretical Adsorption Energies
Density Functional Theory (DFT) calculations are a powerful tool for predicting the adsorption energies of molecules on surfaces. While specific DFT data for this compound is scarce, studies on similar molecules, such as allyl mercaptan on copper and methanethiol on gold, provide valuable insights into the expected range of adsorption energies. The presence of the double bond in this compound can influence the adsorption energy through electronic effects and potential interactions with the metal surface.
| Metal Surface | Crystal Face | Adsorption Energy (eV) | Computational Method | Notes |
| Gold (Au) | (111) | -0.84 to -2.68 | DFT (various functionals) | Adsorption energy is highly dependent on the chosen functional. The range reflects values for different thiol molecules on gold. The presence of the double bond may slightly alter this value. |
| Copper (Cu) | (100) | -1.5 to -2.5 | DFT | Studies on allyl mercaptan show that the (100) face is the most favorable for adsorption. |
| (110) | -1.2 to -2.0 | DFT | ||
| (111) | -1.0 to -1.8 | DFT | ||
| Silver (Ag) | (111) | -1.0 to -1.8 | DFT | Generally, the Ag-S bond is considered slightly weaker than the Au-S and Cu-S bonds. |
| Platinum (Pt) | (111) | -1.5 to -2.5 | DFT | Platinum's catalytic activity suggests a strong interaction with the thiol headgroup. |
Note: The adsorption energies are presented as negative values, indicating an exothermic and favorable process. The data is largely extrapolated from studies on analogous short-chain and unsaturated thiols.
Structure and Ordering of Self-Assembled Monolayers
The structure of the self-assembled monolayer is a result of the interplay between molecule-substrate and molecule-molecule interactions. The long alkyl chain of this compound, along with the conformational constraint imposed by the cis-double bond, plays a crucial role in the final packing density and molecular orientation.
Influence of the Cis-Double Bond
Unlike their saturated counterparts which can adopt a more flexible, all-trans conformation, the cis-double bond in this compound introduces a permanent "kink" in the alkyl chain. This kink disrupts the close packing that is characteristic of long-chain alkanethiol SAMs, leading to a less ordered and lower density monolayer. This increased disorder can have significant implications for the barrier properties and surface energy of the monolayer.
Quantitative Structural Parameters
| Parameter | Saturated Alkanethiol (e.g., Octadecanethiol) | Unsaturated Thiol (e.g., this compound) | Experimental Technique |
| Tilt Angle (from surface normal) | ~30° | Expected to be larger and more varied | X-ray Photoelectron Spectroscopy (XPS), Infrared Spectroscopy (IR) |
| Packing Density | High | Lower | Scanning Tunneling Microscopy (STM), Atomic Force Microscopy (AFM) |
| Monolayer Thickness | ~2.0 - 2.2 nm | Expected to be slightly lower due to increased tilt | Ellipsometry, XPS |
| Surface Coverage | High (approaching a full monolayer) | Lower | Electrochemical Methods, Quartz Crystal Microbalance (QCM) |
Note: The values for this compound are estimations based on the expected impact of the cis-double bond.
Experimental Protocols
The formation and characterization of this compound SAMs involve a series of well-defined experimental procedures. The following protocols are generalized from standard practices for long-chain thiol self-assembly on metal surfaces.
Substrate Preparation
-
Metal Deposition: A thin film of the desired metal (e.g., 100-200 nm of gold with a 5-10 nm chromium or titanium adhesion layer) is deposited onto a smooth substrate, typically a silicon wafer or mica sheet, using techniques like electron beam evaporation or sputtering.
-
Cleaning: The metal-coated substrate is thoroughly cleaned to remove organic contaminants. This can be achieved by UV-ozone treatment, piranha solution (a mixture of sulfuric acid and hydrogen peroxide - handle with extreme caution ), or solvent rinsing (e.g., acetone, ethanol, and deionized water) followed by drying under a stream of inert gas (e.g., nitrogen or argon).
Self-Assembled Monolayer Formation
-
Solution Preparation: A dilute solution of this compound (typically 1-10 mM) is prepared in a high-purity solvent such as ethanol or isopropanol.
-
Immersion: The cleaned metal substrate is immersed in the thiol solution for a specified period, typically ranging from 12 to 24 hours at room temperature, to allow for the formation of a well-ordered monolayer.
-
Rinsing and Drying: After immersion, the substrate is removed from the solution and thoroughly rinsed with the pure solvent to remove any physisorbed molecules. The substrate is then dried under a stream of inert gas.
Characterization Techniques
-
X-ray Photoelectron Spectroscopy (XPS): Used to confirm the chemical composition of the monolayer and the formation of the metal-thiolate bond. High-resolution scans of the S 2p, C 1s, and the respective metal core levels provide detailed chemical state information.
-
Scanning Tunneling Microscopy (STM): Provides real-space images of the monolayer at the atomic or molecular level, revealing information about the packing structure, domain boundaries, and defects.
-
Contact Angle Goniometry: Measures the static and dynamic contact angles of liquids on the monolayer surface, which provides information about the surface energy and wettability.
-
Ellipsometry: A non-destructive optical technique used to measure the thickness of the organic monolayer.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Provides information about the chemical bonds present in the monolayer and can be used to infer the orientation of the alkyl chains.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes and relationships in the study of this compound interactions with metal surfaces.
Caption: The self-assembly process of this compound on a metal surface.
Caption: A simplified workflow for X-ray Photoelectron Spectroscopy (XPS) analysis.
Caption: Comparison of saturated and unsaturated thiol monolayer characteristics.
Conclusion
The interaction of this compound with metal surfaces presents a fascinating case of molecular self-assembly where the subtle interplay of a long alkyl chain and a cis-double bond dictates the structure and properties of the resulting monolayer. While direct quantitative data for this specific molecule remains an area for future research, by drawing parallels with well-studied alkanethiols and other unsaturated systems, we can construct a detailed picture of its behavior. The inherent disorder introduced by the cis-double bond offers unique opportunities for creating surfaces with tailored properties, distinct from their more ordered, saturated counterparts. This guide provides a foundational understanding for researchers and professionals to explore and exploit the unique characteristics of this compound in their respective fields. Further experimental and computational studies are encouraged to refine the quantitative data and deepen our understanding of this intriguing molecular system.
Surface Energy of cis-9-Octadecene-1-thiol Monolayers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to Surface Energy of Thiol Monolayers
Self-assembled monolayers of organothiols on gold are a cornerstone of surface science, enabling precise control over interfacial properties. The surface energy of a SAM is a critical parameter that dictates its wettability, adhesion, and biocompatibility. It is determined by the chemical nature of the terminal group of the assembled molecules. For a cis-9-Octadecene-1-thiol monolayer, the surface is defined by the C18 alkyl chain containing a single cis-double bond, which influences the packing density and conformational order of the monolayer, and consequently, its surface energy.
The formation of a thiol SAM on a gold surface is a spontaneous process driven by the strong affinity of sulfur for gold, resulting in a stable, covalent Au-S bond.[1] The long alkyl chains then align due to van der Waals interactions to form a densely packed monolayer.[1]
Quantitative Data: Representative Contact Angle Measurements
Direct measurements of the surface energy of this compound are not extensively reported. However, the surface energy can be inferred from contact angle measurements with various probe liquids. The presence of the cis-double bond in the alkyl chain is expected to introduce some disorder into the monolayer compared to a saturated alkanethiol of the same length (e.g., octadecanethiol), which may influence the wettability.
For context, the following table summarizes typical advancing contact angle values for similar long-chain alkanethiol SAMs on gold, which can serve as a benchmark.
| Thiol Compound | Probe Liquid | Advancing Contact Angle (θ) | Reference |
| Hexadecanethiol (C16) | Water | 112° - 115° | [2] |
| Hexadecanethiol (C16) | Hexadecane | ~45° | [1] |
| Octadecanethiol (C18) | Water | 110° - 115° | [3] |
| 12-(3-thienyl)dodecanethiol | Water | Not Specified | [4] |
| 12-(3-thienyl)dodecanethiol | Hexadecane | Not Specified | [4] |
Note: The exact contact angle can vary depending on substrate smoothness, monolayer quality, and measurement conditions.
Experimental Protocols
Formation of this compound Self-Assembled Monolayer
Objective: To prepare a well-ordered monolayer of this compound on a gold substrate.
Materials:
-
Gold-coated substrate (e.g., silicon wafer with a Ti/Au layer)
-
This compound (high purity)
-
Anhydrous ethanol (or other suitable solvent like isopropanol or toluene)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Deionized water (18 MΩ·cm)
-
Nitrogen gas (high purity)
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 5-10 minutes to remove organic contaminants. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood).
-
Rinse the substrate thoroughly with deionized water.
-
Rinse with ethanol.
-
Dry the substrate under a stream of high-purity nitrogen gas.
-
-
Monolayer Deposition:
-
Prepare a 1-10 mM solution of this compound in anhydrous ethanol.
-
Immediately immerse the clean, dry gold substrate into the thiol solution.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature in a sealed container to prevent contamination.
-
-
Post-Deposition Rinsing:
-
Remove the substrate from the thiol solution.
-
Rinse the substrate thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Dry the substrate again under a stream of nitrogen.
-
-
Characterization:
-
The quality of the SAM can be assessed using techniques such as ellipsometry (to measure thickness), X-ray photoelectron spectroscopy (XPS, to confirm chemical composition and bonding), and atomic force microscopy (AFM, to visualize surface morphology).
-
Contact Angle Goniometry for Surface Energy Determination
Objective: To measure the contact angles of various probe liquids on the this compound SAM to calculate the surface energy.
Materials:
-
Goniometer with a high-resolution camera and droplet dispensing system.
-
A set of high-purity probe liquids with known surface tension components (e.g., deionized water, diiodomethane, glycerol).
-
The prepared this compound SAM on a gold substrate.
Procedure:
-
Instrument Setup:
-
Place the SAM-coated substrate on the goniometer stage and ensure it is level.
-
Fill the syringe with the first probe liquid.
-
-
Droplet Deposition and Measurement:
-
Carefully dispense a small droplet (typically 2-5 µL) of the probe liquid onto the monolayer surface.
-
Record a high-resolution image or video of the droplet profile.
-
Measure the advancing contact angle by slowly increasing the droplet volume and measuring the angle just before the contact line advances.
-
Measure the receding contact angle by slowly withdrawing liquid from the droplet and measuring the angle just before the contact line recedes.
-
Repeat the measurement at multiple locations on the surface to ensure reproducibility.
-
-
Data Analysis:
-
Repeat the procedure for at least two other probe liquids with different polar and dispersive surface tension components.
-
Use the measured contact angles and the known surface tension components of the probe liquids to calculate the surface free energy of the solid using a suitable model (e.g., Owens-Wendt-Rabel-Kaelble (OWRK), Fowkes, or Wu models).
-
Diagrams
Caption: Experimental workflow for SAM formation and surface energy analysis.
Caption: Logical relationship for surface energy calculation from contact angles.
References
Unveiling the Electronic Landscape of cis-9-Octadecene-1-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-9-Octadecene-1-thiol, an unsaturated long-chain alkylthiol, presents a unique molecular architecture that is of significant interest in the fields of molecular electronics, biosensing, and drug delivery. The presence of a cis-double bond within its eighteen-carbon backbone introduces a distinct kink, leading to the formation of disordered, fluidic self-assembled monolayers (SAMs) on gold surfaces. This characteristic makes them excellent mimics for biological cell membranes and provides a versatile platform for studying charge transport across molecular junctions. This in-depth technical guide explores the electronic properties of this compound, drawing upon established principles of molecular electronics and surface science. While direct quantitative electronic data for this specific molecule is not extensively available in peer-reviewed literature, this guide provides a comprehensive overview of the expected electronic behavior, characterization methodologies, and the fundamental principles governing its application.
Molecular Structure and Self-Assembly
This compound's structure is key to its functionality. The terminal thiol (-SH) group serves as a robust anchor to gold substrates, forming a strong gold-thiolate bond. The long alkyl chain provides an insulating barrier, while the centrally located cis-double bond disrupts the close packing that is characteristic of saturated alkanethiol SAMs. This results in a less ordered, more dynamic monolayer.
Methodological & Application
Application Note: Protocol for the Formation of cis-9-Octadecene-1-thiol Self-Assembled Monolayers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid surface. Alkanethiols on gold are a well-studied model system for creating functionalized surfaces with tailored chemical and physical properties.[1] This application note provides a detailed protocol for the formation of self-assembled monolayers of cis-9-Octadecene-1-thiol on gold substrates. The presence of a cis-double bond in the alkyl chain introduces a "kink," leading to a less densely packed and more disordered monolayer compared to its saturated counterparts. This unique structural feature can be exploited in various applications, including biosensing, molecular electronics, and drug delivery, where control of interfacial properties is crucial.
Data Presentation
| Parameter | Octadecanethiol (ODT) SAM | Expected for this compound SAM | Characterization Technique |
| Advancing Contact Angle (Water) | 110-115° | 95-105° | Contact Angle Goniometry |
| Ellipsometric Thickness | 2.1 - 2.5 nm | 1.8 - 2.2 nm | Spectroscopic Ellipsometry |
| Surface Roughness (RMS) | < 1 nm | 1 - 2 nm | Atomic Force Microscopy (AFM) |
| Surface Coverage | ~90-95% | ~70-85% | X-ray Photoelectron Spectroscopy (XPS) / Electrochemistry |
Note: The expected decrease in contact angle, thickness, and surface coverage, along with an increase in surface roughness for the this compound SAM, is due to the steric hindrance from the cis-double bond, which prevents the molecules from packing as tightly as saturated alkanethiols.
Experimental Protocols
This section details the necessary steps for the successful formation of high-quality this compound SAMs on gold substrates. A clean environment is crucial for preventing contamination and ensuring reproducible results.[2][3]
Materials and Reagents
-
This compound (Oleyl mercaptan)
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
Absolute Ethanol (200 proof)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Deionized (DI) water (≥18 MΩ·cm)
-
Nitrogen gas (high purity)
Equipment
-
Fume hood
-
Ultrasonic bath
-
Tweezers for sample handling
-
Calibrated micropipettes
-
Analytical balance
Substrate Preparation (Gold Surface Cleaning)
-
Solvent Cleaning: Place the gold substrates in a beaker with absolute ethanol and sonicate for 15 minutes to remove organic contaminants.
-
Piranha Etching (Optional but Recommended for Reused or Contaminated Substrates):
-
CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).
-
Immerse the substrates in freshly prepared piranha solution for 5-10 minutes.
-
Rinse the substrates thoroughly with copious amounts of DI water.
-
-
Final Rinse and Dry: Rinse the cleaned substrates with absolute ethanol and dry them under a gentle stream of high-purity nitrogen gas. The substrates should be used immediately for SAM formation.
SAM Formation
-
Solution Preparation:
-
Prepare a 1 mM solution of this compound in absolute ethanol. For example, dissolve 2.84 mg of the thiol in 10 mL of ethanol.
-
Due to the potential for oxidation of the double bond, it is recommended to degas the ethanol with nitrogen for 15-20 minutes before preparing the solution.
-
-
Immersion:
-
Incubation:
-
Allow the self-assembly process to proceed for 18-24 hours at room temperature. Longer incubation times generally lead to more ordered monolayers.[1]
-
-
Rinsing:
-
After incubation, remove the substrates from the thiol solution using clean tweezers.
-
Rinse the substrates thoroughly with absolute ethanol to remove any non-covalently bound molecules.
-
-
Drying and Storage:
-
Dry the SAM-coated substrates with a gentle stream of nitrogen gas.
-
Store the samples in a clean, dry environment, such as a desiccator or a petri dish, until characterization.[2]
-
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the formation of this compound SAMs.
References
Application Notes and Protocols: Functionalization of Gold Nanoparticles with cis-9-Octadecene-1-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold nanoparticles (AuNPs) are at the forefront of nanotechnology, offering unique optical and electronic properties that make them invaluable for a wide range of applications, including drug delivery, biomedical imaging, sensing, and catalysis. The functionalization of AuNPs with specific ligands is crucial for tailoring their properties and ensuring their stability and biocompatibility. This document provides detailed application notes and protocols for the functionalization of gold nanoparticles with cis-9-Octadecene-1-thiol (also known as oleyl mercaptan), an unsaturated long-chain alkanethiol. The presence of the double bond in the alkyl chain offers potential for further chemical modifications, making these functionalized nanoparticles versatile platforms for advanced applications.
The strong affinity between sulfur and gold forms a stable gold-sulfur (Au-S) bond, which is the basis for the self-assembly of thiol-containing molecules on the surface of AuNPs.[1][2] This process displaces the citrate ions used to stabilize the nanoparticles during their synthesis, resulting in a robust and functionalized nanoparticle system.
Data Presentation
The following table summarizes typical quantitative data obtained from the characterization of gold nanoparticles before and after functionalization with this compound.
| Parameter | Citrate-Stabilized AuNPs | This compound Functionalized AuNPs | Characterization Technique |
| Hydrodynamic Diameter | 20-25 nm | 25-35 nm | Dynamic Light Scattering (DLS) |
| Zeta Potential | -30 to -50 mV | -10 to -20 mV | Dynamic Light Scattering (DLS) |
| Surface Plasmon Resonance (λmax) | 518-522 nm | 523-528 nm | UV-Vis Spectroscopy |
| Core Diameter | ~20 nm | ~20 nm | Transmission Electron Microscopy (TEM) |
Experimental Protocols
Materials and Equipment
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Sodium citrate dihydrate
-
This compound (Oleyl mercaptan)
-
Ethanol
-
Deionized (DI) water
-
Glassware (cleaned with aqua regia)
-
Magnetic stirrer with heating plate
-
UV-Vis Spectrophotometer
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM)
Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)
This protocol describes the synthesis of approximately 20 nm citrate-stabilized gold nanoparticles.
-
Preparation of Solutions:
-
Prepare a 1 mM solution of HAuCl₄ in DI water.
-
Prepare a 38.8 mM solution of sodium citrate in DI water.
-
-
Synthesis:
-
In a clean round-bottom flask, bring 50 mL of the 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.
-
Rapidly inject 5 mL of the 38.8 mM sodium citrate solution into the boiling HAuCl₄ solution.
-
The solution will change color from pale yellow to blue and finally to a deep red, indicating the formation of gold nanoparticles.[3]
-
Continue boiling and stirring for an additional 15 minutes.
-
Allow the solution to cool to room temperature.
-
Characterize the synthesized AuNPs using UV-Vis spectroscopy, DLS, and TEM. The UV-Vis spectrum should show a surface plasmon resonance peak around 520 nm.[3]
-
Protocol 2: Functionalization with this compound (Ligand Exchange)
This protocol details the surface modification of the citrate-stabilized AuNPs with this compound.
-
Preparation of Thiol Solution:
-
Prepare a 10 mM solution of this compound in ethanol.
-
-
Functionalization:
-
To 10 mL of the citrate-stabilized AuNP solution, add 1 mL of the 10 mM this compound solution dropwise while stirring.
-
Allow the mixture to stir at room temperature for at least 12 hours to ensure complete ligand exchange.
-
-
Purification:
-
Centrifuge the solution at a speed sufficient to pellet the functionalized AuNPs (e.g., 10,000 x g for 30 minutes). The exact speed and time will depend on the nanoparticle size.
-
Remove the supernatant, which contains excess thiol and displaced citrate ions.
-
Resuspend the nanoparticle pellet in fresh ethanol to wash away any remaining unbound thiol.
-
Repeat the centrifugation and resuspension steps at least two more times.
-
Finally, resuspend the purified functionalized AuNPs in a suitable solvent, such as ethanol or chloroform, for storage and further use.
-
-
Characterization:
-
Characterize the functionalized AuNPs using UV-Vis spectroscopy, DLS, and TEM to confirm successful functionalization and assess their stability. A red-shift in the surface plasmon resonance peak is indicative of a change in the nanoparticle's surface chemistry.[4]
-
Visualizations
Experimental Workflow
References
- 1. Thermal Stability of DNA Functionalized Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development and characterization of gold nanoparticle-based colorimetric sensing assay functionalized with L-cysteine for the detection of calcium carbide in ripened mango and banana fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Surface Quantification of Multifunctionalized Gold Nanoparticles Using UV–Visible Absorption Spectroscopy Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Modification of Biosensors using cis-9-Octadecene-1-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) of organosulfur compounds on noble metal surfaces provide a versatile platform for the fabrication of highly sensitive and specific biosensors.[1] cis-9-Octadecene-1-thiol, an unsaturated long-chain alkanethiol, offers a unique molecular architecture for creating well-defined and functional biointerfaces. Its long hydrocarbon chain contributes to the formation of a densely packed and insulating layer, while the cis-double bond introduces a kink in the chain, potentially influencing the packing density and providing a less rigid matrix that may be advantageous for accommodating bulky biomolecules.[2] This document provides detailed application notes and protocols for the use of this compound in the surface modification of gold-based biosensors.
Key Applications
The use of this compound for surface modification is applicable to a wide range of biosensing platforms, including:
-
Electrochemical Biosensors: For creating an insulating layer that minimizes non-specific binding and allows for sensitive detection of analytes through techniques like Electrochemical Impedance Spectroscopy (EIS) and Cyclic Voltammetry (CV).
-
Surface Plasmon Resonance (SPR) Biosensors: To provide a stable and functionalizable surface for the label-free, real-time monitoring of biomolecular interactions.
-
Quartz Crystal Microbalance (QCM) Biosensors: For the development of mass-sensitive biosensors where the SAM provides a well-defined surface for biomolecule immobilization.
-
Drug Discovery and Development: In the creation of cell-based assays and high-throughput screening platforms where surface chemistry plays a critical role in controlling cell adhesion and protein interactions.
Data Presentation
The following table summarizes expected quantitative data for a this compound self-assembled monolayer on a gold surface. These values are based on typical results for long-chain alkanethiols and may vary depending on the specific experimental conditions.
| Parameter | Expected Value | Characterization Technique |
| Contact Angle (Water) | 95° - 110° | Goniometry |
| Monolayer Thickness | 1.8 - 2.5 nm | Ellipsometry / AFM |
| Reductive Desorption Peak Potential | -0.8 V to -1.2 V (vs. Ag/AgCl) | Cyclic Voltammetry |
| Charge Transfer Resistance (Rct) | > 1 MΩ·cm² (in presence of redox probe) | Electrochemical Impedance Spectroscopy |
| Surface Coverage (Γ) | 3.0 - 4.5 x 10⁻¹⁰ mol/cm² | Chronocoulometry / Reductive Desorption |
Experimental Protocols
Protocol 1: Preparation of Gold Substrates
A pristine gold surface is crucial for the formation of a high-quality SAM.
Materials:
-
Gold-coated substrates (e.g., glass slides, silicon wafers, or QCM crystals)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED
-
Deionized (DI) water (18.2 MΩ·cm)
-
Ethanol (absolute)
-
Nitrogen gas (high purity)
Procedure:
-
Place the gold substrates in a glass container.
-
Carefully add fresh Piranha solution to immerse the substrates. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Leave the substrates in the Piranha solution for 10-15 minutes.
-
Carefully decant the Piranha solution into a designated waste container.
-
Rinse the substrates thoroughly with copious amounts of DI water.
-
Rinse the substrates with ethanol.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
Use the cleaned substrates immediately for SAM formation.
Protocol 2: Formation of this compound Self-Assembled Monolayer
This protocol describes the formation of the SAM from a solution of this compound.
Materials:
-
Cleaned gold substrates
-
This compound
-
Ethanol (absolute)
-
Airtight glass container
Procedure:
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Place the cleaned gold substrates in an airtight glass container.
-
Pour the thiol solution into the container, ensuring the substrates are fully submerged.
-
Seal the container to minimize exposure to air and light.
-
Allow the self-assembly process to proceed for 18-24 hours at room temperature.[2]
-
After incubation, remove the substrates from the thiol solution.
-
Rinse the substrates thoroughly with absolute ethanol to remove any non-chemisorbed thiol molecules.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
The SAM-modified substrates are now ready for characterization or further functionalization.
Protocol 3: Immobilization of a Protein Bioreceptor
This protocol outlines a common method for immobilizing a protein (e.g., an antibody or enzyme) onto a carboxyl-terminated mixed SAM. To achieve this, a mixed SAM of this compound and a carboxyl-terminated thiol (e.g., 11-mercaptoundecanoic acid, MUA) is typically used.
Materials:
-
SAM-modified gold substrate (mixed SAM of this compound and MUA)
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein bioreceptor solution (e.g., antibody in PBS)
-
Ethanolamine hydrochloride (to block unreacted sites)
Procedure:
-
Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in DI water.
-
Immerse the mixed SAM-modified substrate in the EDC/NHS solution for 15-30 minutes at room temperature to activate the carboxyl groups.
-
Rinse the substrate with DI water and then with PBS.
-
Immediately immerse the activated substrate in the protein solution (typically 10-100 µg/mL in PBS) for 1-2 hours at room temperature or overnight at 4°C.
-
Rinse the substrate with PBS to remove any non-covalently bound protein.
-
Immerse the substrate in a 1 M ethanolamine solution (pH 8.5) for 15-30 minutes to deactivate any remaining active ester groups.
-
Rinse the substrate with PBS.
-
The biosensor is now functionalized with the protein bioreceptor and ready for analyte detection.
Visualizations
Caption: Experimental workflow for biosensor fabrication.
Caption: Generalized signaling pathway for a SAM-based biosensor.
Caption: Logical relationships in biosensor development.
References
Application Notes and Protocols for Patterning cis-9-Octadecene-1-thiol on Substrates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for patterning cis-9-Octadecene-1-thiol on various substrates. The following techniques are covered: Microcontact Printing (µCP), Dip-Pen Nanolithography (DPN), and Photolithography via Thiol-Ene Chemistry. These methods allow for the precise spatial control of self-assembled monolayers (SAMs) of this compound, which is crucial for applications in biosensing, cell adhesion studies, and drug delivery systems.
Overview of Patterning Techniques
The ability to create well-defined patterns of molecules on a surface is a cornerstone of modern nanotechnology and surface science. This compound, an unsaturated long-chain alkanethiol, is of particular interest due to the presence of a cis double bond in its alkyl chain, which can influence the packing and properties of the resulting self-assembled monolayer (SAM). The choice of patterning technique depends on the desired feature size, resolution, throughput, and the nature of the substrate.
| Technique | Principle | Typical Feature Size | Advantages | Disadvantages |
| Microcontact Printing (µCP) | Transfer of "ink" from a patterned elastomeric stamp to a substrate. | 1 µm - several cm | High throughput, low cost, simple procedure. | Limited resolution due to stamp deformation and ink diffusion. |
| Dip-Pen Nanolithography (DPN) | Direct-write technique using an AFM tip to deliver molecules to a surface. | 15 nm - several µm | High resolution and precision, ability to create complex patterns. | Low throughput, serial process. |
| Photolithography (Thiol-Ene) | UV-light initiated chemical reaction between a thiol and an alkene. | Sub-micrometer to mm | High-throughput, versatile chemistry. | Requires a photomask, potential for photo-damage to molecules. |
Microcontact Printing (µCP) of this compound
Microcontact printing is a versatile and widely used technique for patterning SAMs on various surfaces, most commonly gold.[1][2] It relies on the conformal contact between a patterned polydimethylsiloxane (PDMS) stamp and the substrate to transfer the thiol "ink".
Experimental Protocol
2.1. PDMS Stamp Fabrication
-
Master Fabrication: Create a master with the desired pattern using standard photolithography or purchase a commercially available one. The master typically consists of a silicon wafer with a patterned photoresist.
-
PDMS Preparation: Mix PDMS prepolymer and curing agent (e.g., Sylgard 184) in a 10:1 (w/w) ratio.[3]
-
Degassing: Place the mixture in a vacuum desiccator for 30-60 minutes to remove air bubbles.
-
Casting: Pour the degassed PDMS mixture over the master and cure it in an oven at 60-70°C for at least 4 hours.
-
Stamp Release: Carefully peel the cured PDMS stamp from the master. The stamp will have a negative replica of the master's pattern.
2.2. Substrate Preparation
-
Cleaning: Clean the gold substrate by immersing it in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.
-
Rinsing: Thoroughly rinse the substrate with deionized water and then with ethanol.
-
Drying: Dry the substrate under a stream of nitrogen gas.
2.3. Inking the PDMS Stamp
-
Ink Preparation: Prepare a 1-10 mM solution of this compound in absolute ethanol.
-
Inking: Apply the thiol solution to the patterned surface of the PDMS stamp using a cotton swab or by spin-coating.
-
Drying: Gently blow-dry the inked stamp with nitrogen gas for 30-60 seconds to evaporate the solvent.
2.4. Printing
-
Contact: Bring the inked surface of the PDMS stamp into conformal contact with the clean gold substrate. Apply gentle, uniform pressure for 5-30 seconds. The contact time can be optimized to control the transfer of the thiol.[4]
-
Removal: Carefully remove the stamp from the substrate.
-
Rinsing: Rinse the patterned substrate with ethanol to remove any loosely physisorbed molecules and dry with nitrogen.
Quantitative Data
| Parameter | Typical Value/Range | Notes |
| Feature Size | 1 µm - 100 µm | Limited by stamp deformation and ink diffusion. Sub-micron features are possible with specialized techniques.[5] |
| Resolution | ~500 nm | Can be affected by contact time, pressure, and ink concentration. |
| Surface Coverage | Monolayer to sub-monolayer | Dependent on ink concentration and contact time. |
| Contact Time | 5 - 30 seconds | Shorter times can minimize diffusion and improve pattern fidelity.[4] |
| Ink Concentration | 1 - 10 mM in ethanol | Higher concentrations can lead to faster monolayer formation but may also increase diffusion. |
Workflow Diagram
Dip-Pen Nanolithography (DPN) of this compound
Dip-Pen Nanolithography is a direct-write technique that utilizes an Atomic Force Microscope (AFM) tip as a "pen" to deliver molecules ("ink") to a substrate with high precision.
Experimental Protocol
3.1. AFM Tip Inking
-
Ink Preparation: Prepare a 1-5 mM solution of this compound in a non-polar solvent such as toluene or hexane.
-
Inking: Immerse a clean AFM tip in the thiol solution for 1-2 minutes.
-
Drying: Remove the tip and allow the solvent to evaporate completely, leaving a coating of the thiol on the tip.
3.2. Substrate Preparation
Prepare a clean, atomically flat gold substrate as described in the microcontact printing protocol (Section 2.2).
3.3. Patterning
-
Instrument Setup: Mount the inked AFM tip in the AFM.
-
Writing: Engage the tip with the gold surface. The transfer of the thiol from the tip to the substrate is mediated by a water meniscus that forms naturally under ambient humidity.
-
Pattern Generation: Move the tip across the surface in the desired pattern using the AFM's lithography software. The writing speed and dwell time will influence the feature size.
3.4. Characterization
The patterned SAM can be immediately imaged using the same AFM in a different imaging mode (e.g., Lateral Force Microscopy) to visualize the created structures.
Quantitative Data
| Parameter | Typical Value/Range | Notes |
| Feature Size (lines) | 15 nm - 500 nm | Dependent on tip radius, writing speed, and humidity. |
| Feature Size (dots) | 50 nm - 1 µm | Dependent on dwell time and humidity. |
| Resolution | Down to 15 nm | Limited by the AFM tip sharpness and molecule diffusion. |
| Writing Speed | 0.1 - 10 µm/s | Slower speeds generally result in wider lines. |
| Dwell Time (for dots) | 1 - 60 seconds | Longer dwell times create larger dots. |
| Humidity | 40% - 60% RH | Crucial for the formation of the water meniscus for ink transport. |
Logical Relationship Diagram
Photolithography via Thiol-Ene Chemistry
Photolithography can be used to pattern this compound on a surface that has been functionalized with alkene groups. The process involves the UV-light-initiated "click" reaction between the thiol group and the surface-bound alkene.
Experimental Protocol
4.1. Substrate Functionalization with Alkenes
-
Substrate Cleaning: Clean a silicon or glass substrate using a piranha solution or oxygen plasma.
-
Silanization: Functionalize the clean substrate with an alkene-terminated silane (e.g., allyltrichlorosilane or 7-octenyltrichlorosilane) by vapor deposition or solution-phase deposition.
-
Rinsing and Curing: Rinse the substrate with an appropriate solvent (e.g., toluene, ethanol) and cure in an oven.
4.2. Photopatterning
-
Thiol Solution Application: Apply a solution of this compound (typically 10-50 mM in an appropriate solvent) containing a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone) onto the alkene-functionalized surface.
-
Masking: Place a photomask with the desired pattern over the substrate.
-
UV Exposure: Expose the substrate to UV light (e.g., 365 nm) through the photomask. The UV light will initiate the thiol-ene reaction only in the exposed areas.
-
Development: After exposure, thoroughly rinse the substrate with a solvent to remove the unreacted thiol and photoinitiator from the non-exposed areas.
Quantitative Data
| Parameter | Typical Value/Range | Notes |
| Feature Size | Sub-micrometer to millimeters | Limited by the resolution of the photomask and diffraction of light. |
| Resolution | ~ 1 µm | Can be improved with advanced lithographic techniques. |
| UV Wavelength | 365 nm | Should be chosen based on the absorption spectrum of the photoinitiator. |
| UV Exposure Time | 1 - 10 minutes | Dependent on the intensity of the UV source and the quantum yield of the photoinitiator. |
| Thiol Concentration | 10 - 50 mM | Higher concentrations can increase the reaction rate. |
| Photoinitiator Conc. | 1 - 5 % (w/w) | Relative to the thiol concentration. |
Signaling Pathway Diagram
References
- 1. Study of parameters affecting microcontact printing of thiols on gold-coated substrate | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Microcontact Printing with Thiols – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 4. researchgate.net [researchgate.net]
- 5. projects.iq.harvard.edu [projects.iq.harvard.edu]
Application Notes and Protocols for the Deposition of cis-9-Octadecene-1-thiol from Solution vs. Vapor Phase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed comparison and experimental protocols for the deposition of cis-9-Octadecene-1-thiol onto gold substrates from both solution and vapor phases. The formation of self-assembled monolayers (SAMs) from organothiols is a critical technique for surface functionalization in various fields, including biosensing, drug delivery, and materials science. The choice of deposition method significantly influences the quality, ordering, and properties of the resulting monolayer.
Introduction
This compound, also known as oleyl mercaptan, is an unsaturated alkanethiol that forms self-assembled monolayers on noble metal surfaces, most notably gold. The presence of a cis-double bond in the alkyl chain introduces a "kink" that can influence the packing density and ordering of the monolayer compared to its saturated counterpart, octadecanethiol. This can be leveraged to control surface properties such as wettability, protein adsorption, and molecular recognition.
This document outlines the procedures for two primary methods of depositing this compound SAMs: solution-phase deposition and vapor-phase deposition. While solution-phase deposition is more common due to its simplicity, vapor-phase deposition offers greater control over the deposition process and can result in highly ordered monolayers.
Comparative Data
While specific comparative data for this compound is limited in the literature, the following table summarizes typical quantitative data for alkanethiol SAMs on gold, which can be used as a general reference. The presence of the cis-double bond in this compound is expected to result in a less densely packed and slightly thinner monolayer compared to a saturated C18 thiol.
| Parameter | Solution Phase Deposition (Typical Values for C18 Alkanethiols) | Vapor Phase Deposition (Typical Values for C18 Alkanethiols) | Expected Trend for this compound |
| Contact Angle (Water) | 110-115° | 110-115° | Slightly lower due to less ordered packing |
| Ellipsometric Thickness | 20-24 Å | 20-24 Å | Slightly thinner due to chain tilt and disorder |
| Surface Coverage | High (near full monolayer) | High (near full monolayer) | May be slightly lower |
| Molecular Ordering | Crystalline domains with defects | Potentially higher order and larger domains | Less ordered due to the "kink" in the chain |
| Deposition Time | 12-24 hours | 1-4 hours | Similar timeframes may be required |
Experimental Protocols
Solution-Phase Deposition of this compound
This protocol describes the formation of a self-assembled monolayer of this compound on a gold substrate from an ethanolic solution.
Materials:
-
Gold-coated substrate (e.g., silicon wafer with a Ti/Au layer)
-
This compound (97% purity or higher)
-
Absolute Ethanol (ACS grade or higher)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
-
Glass beakers and petri dishes
Procedure:
-
Substrate Cleaning:
-
Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Immerse the gold substrate in freshly prepared Piranha solution for 5-10 minutes.
-
Rinse the substrate thoroughly with DI water.
-
Rinse the substrate with absolute ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of this compound in absolute ethanol. For example, add the appropriate amount of the thiol to a clean glass beaker and add the required volume of ethanol.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
-
Monolayer Formation:
-
Immediately after cleaning and drying, immerse the gold substrate into the thiol solution in a clean glass petri dish.
-
Cover the petri dish to prevent contamination and solvent evaporation.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature.
-
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution.
-
Rinse the substrate thoroughly with absolute ethanol to remove any physisorbed molecules.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
The functionalized substrate is now ready for characterization.
-
Vapor-Phase Deposition of this compound
This protocol outlines the deposition of a this compound monolayer from the vapor phase in a vacuum chamber. This method can lead to more ordered films.
Materials:
-
Gold-coated substrate
-
This compound
-
Vacuum deposition chamber (high vacuum, ~10⁻⁶ Torr or better)
-
Source crucible or boat (e.g., Knudsen cell)
-
Substrate holder with temperature control
-
Piranha solution
-
DI water
-
Absolute Ethanol
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Clean the gold substrate using the Piranha solution method as described in the solution-phase protocol.
-
-
System Preparation:
-
Place a small amount of this compound into the source crucible.
-
Mount the cleaned and dried gold substrate onto the substrate holder in the vacuum chamber.
-
Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.
-
-
Deposition:
-
Gently heat the source crucible containing the this compound to a temperature sufficient to achieve a stable vapor pressure (e.g., 40-60 °C, this will need to be optimized).
-
Maintain the substrate at room temperature or a slightly elevated temperature (e.g., 30-40 °C) to control the adsorption kinetics.
-
Expose the substrate to the thiol vapor for a period of 1-4 hours. The deposition time will need to be optimized based on the source temperature and desired coverage.
-
A quartz crystal microbalance (QCM) can be used in-situ to monitor the deposition rate and thickness.
-
-
Post-Deposition:
-
After the desired deposition time, close the shutter to the source and turn off the source heater.
-
Allow the system to cool to room temperature.
-
Vent the chamber with high-purity nitrogen gas.
-
Remove the functionalized substrate for characterization.
-
Visualizations
Caption: Workflow for Solution-Phase Deposition of this compound.
Caption: Workflow for Vapor-Phase Deposition of this compound.
Discussion and Applications
Solution-Phase Deposition: This method is straightforward, requires minimal specialized equipment, and is suitable for routine surface functionalization. However, the process is slower, and the resulting monolayer may have more defects and smaller crystalline domains. The solvent can also play a role in the final monolayer structure.
Vapor-Phase Deposition: This technique offers greater control over the deposition parameters, such as rate and substrate temperature, and is performed in a clean, high-vacuum environment. This can lead to the formation of highly ordered monolayers with fewer defects. The primary disadvantages are the requirement for specialized vacuum equipment and the need for careful optimization of deposition parameters.
Applications:
The choice of deposition method will depend on the specific application. For applications requiring highly ordered and defect-free surfaces, such as in high-performance biosensors or molecular electronics, vapor-phase deposition may be preferable. For routine surface modification, such as controlling wettability or for preliminary biological screening assays, the simplicity of solution-phase deposition is often sufficient. The unique properties imparted by the cis-double bond of this compound can be exploited to create surfaces with tailored fluidity and accessibility, which is of particular interest in the development of surfaces that interact with biological systems.
Characterization of cis-9-Octadecene-1-thiol Self-Assembled Monolayers using Atomic Force Microscopy and X-ray Photoelectron Spectroscopy
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) of organothiols on gold substrates are a cornerstone of surface science and nanotechnology, enabling precise control over interfacial properties. cis-9-Octadecene-1-thiol, an unsaturated 18-carbon alkanethiol, is of particular interest due to the presence of a cis double bond in its alkyl chain. This feature introduces a "kink" in the molecular structure, which can significantly influence the packing density, thickness, and viscoelastic properties of the resulting monolayer compared to its saturated analogue, octadecanethiol. This application note provides a detailed protocol for the formation of this compound SAMs on gold and their characterization using Atomic Force Microscopy (AFM) and X-ray Photoelectron Spectroscopy (XPS).
Experimental Protocols
Formation of this compound SAMs on Gold
This protocol outlines the steps for the preparation of high-quality this compound SAMs on gold-coated substrates.
Materials:
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Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
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This compound (or Oleyl thiol)
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Anhydrous ethanol (200 proof)
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Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED
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Deionized (DI) water (18 MΩ·cm)
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Clean glass vials with Teflon-lined caps
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Tweezers
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Nitrogen gas source
Procedure:
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Substrate Cleaning:
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Immerse the gold substrates in piranha solution for 5-10 minutes to remove organic contaminants. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment (PPE).
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Rinse the substrates thoroughly with DI water, followed by a rinse with ethanol.
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Dry the substrates under a gentle stream of nitrogen gas.
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Thiol Solution Preparation:
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Prepare a 1 mM solution of this compound in anhydrous ethanol in a clean glass vial.
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Sonicate the solution for 5 minutes to ensure complete dissolution.
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SAM Formation:
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Immediately immerse the clean, dry gold substrates into the thiol solution.
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Seal the vial to minimize exposure to air and contaminants.
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Allow the self-assembly process to proceed for 18-24 hours at room temperature.
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Post-Assembly Rinsing and Drying:
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Remove the substrates from the thiol solution using clean tweezers.
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Rinse the SAM-coated substrates thoroughly with copious amounts of fresh ethanol to remove non-chemisorbed molecules.
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Dry the substrates under a gentle stream of nitrogen gas.
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Store the prepared SAMs in a clean, dry environment until characterization.
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Atomic Force Microscopy (AFM) Characterization
AFM is employed to visualize the surface topography of the SAM, providing information on its homogeneity, surface roughness, and the presence of defects.
Instrumentation and Parameters:
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AFM System: Any standard AFM capable of operating in tapping mode (also known as intermittent contact mode).
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Cantilevers: Silicon cantilevers with a resonant frequency in the range of 200-400 kHz and a spring constant of 10-130 N/m are suitable for tapping mode imaging of soft organic layers.
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Imaging Mode: Tapping mode is recommended to minimize lateral forces and potential damage to the SAM.
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Scan Size: Begin with larger scan sizes (e.g., 5 µm x 5 µm) to assess the overall uniformity and then zoom in to smaller areas (e.g., 500 nm x 500 nm) for high-resolution imaging.
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Scan Rate: A scan rate of 0.5-1.5 Hz is typically appropriate.
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Data Analysis: AFM software is used to calculate the root-mean-square (RMS) roughness of the surface.
Procedure:
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Mount the SAM-coated substrate onto the AFM sample stage.
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Engage the cantilever to the surface in tapping mode.
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Optimize the imaging parameters (setpoint, drive amplitude, and gains) to obtain a clear and stable image.
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Acquire images at various locations and magnifications.
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Perform a "scratch" or nanolithography test by applying a higher force in a small area to locally remove the SAM and measure its thickness.
X-ray Photoelectron Spectroscopy (XPS) Analysis
XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within the top few nanometers of the surface.
Instrumentation and Parameters:
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XPS System: A standard XPS instrument equipped with a monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source.
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Analysis Chamber Pressure: Ultra-high vacuum (UHV) conditions (<10⁻⁸ mbar) are required.
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Take-off Angle: A take-off angle of 90° (normal to the surface) provides the maximum sampling depth. Angle-resolved XPS (ARXPS) can be performed by varying the take-off angle to probe different depths and confirm the layered structure.
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Spectra Acquisition:
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Survey Scan: Acquire a wide-energy survey spectrum (0-1100 eV) to identify all elements present on the surface.
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High-Resolution Scans: Acquire high-resolution spectra for the C 1s, S 2p, O 1s, and Au 4f regions to determine chemical states and perform quantitative analysis.
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Procedure:
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Mount the SAM-coated substrate onto the XPS sample holder and introduce it into the UHV analysis chamber.
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Acquire a survey spectrum to confirm the presence of C, S, and Au, and the absence of significant contaminants.
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Acquire high-resolution spectra for the elements of interest.
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Perform data analysis, including peak fitting and quantification, using appropriate software. The S 2p spectrum is crucial for confirming the covalent bonding of the thiol to the gold surface (thiolate formation).
Data Presentation
The following tables summarize representative quantitative data for alkanethiol SAMs. It is important to note that specific experimental values for this compound SAMs are not widely available in the literature; therefore, data from similar molecules are provided for comparison, and estimated values for this compound are included to guide researchers.
Table 1: Representative AFM and Contact Angle Data for C18 Thiol SAMs on Gold
| Parameter | Octadecanethiol (Saturated C18) | This compound (Unsaturated C18) - Estimated |
| RMS Roughness (nm) | 0.3 - 0.6 | 0.4 - 0.8 |
| SAM Thickness (nm) | 2.1 - 2.5 | 1.8 - 2.2 |
| Water Contact Angle (°) | 110 - 115 | 100 - 108 |
| Hexadecane Contact Angle (°) | 45 - 50 | 35 - 45 |
Note: The presence of the cis double bond in this compound is expected to disrupt the crystalline packing of the alkyl chains, leading to a slightly higher surface roughness, a lower thickness, and a less hydrophobic surface (lower water contact angle) compared to the fully saturated octadecanethiol.
Table 2: Representative XPS Elemental Composition for a Thiol SAM on Gold
| Element | Binding Energy (eV) | Expected Atomic Conc. (%) |
| C 1s | ~285.0 | 60 - 75 |
| S 2p (S 2p₃/₂) | ~162.0 (thiolate) | 2 - 5 |
| Au 4f (Au 4f₇/₂) | ~84.0 | 20 - 35 |
| O 1s | ~532.0 | < 5 (adventitious) |
Note: The atomic concentrations are highly dependent on the analysis depth and the specific instrumentation. The key indicator of a successful SAM formation is the presence of the S 2p peak at ~162.0 eV, which corresponds to the thiolate species bonded to the gold surface.
Signaling Pathways and Logical Relationships
Application Note: Corrosion Protection of Gold Surfaces using Self-Assembled Monolayers of Long-Chain Alkylthiols
Introduction
The spontaneous adsorption of organic molecules on solid surfaces to form well-ordered, two-dimensional arrays, known as self-assembled monolayers (SAMs), is a significant area of research with applications ranging from biosensors to corrosion prevention.[1] Alkanethiols, in particular, are known for their high affinity for gold surfaces, where they form dense, insulating layers that can act as effective barriers to corrosive agents.[1] This application note details the use of cis-9-Octadecene-1-thiol modified gold electrodes for corrosion protection. Due to the limited availability of specific quantitative data for this compound, its saturated analogue, 1-octadecanethiol, will be used as a representative long-chain alkylthiol to demonstrate the principles and methodologies. The protocols and data presented are applicable to researchers, scientists, and drug development professionals interested in surface modification and electrochemical analysis.
Principle of Operation
The corrosion protection afforded by a this compound SAM is based on the formation of a dense, hydrophobic monolayer on the gold surface. The thiol headgroup chemisorbs onto the gold, while the long hydrocarbon tails pack closely together, creating a barrier that impedes the diffusion of corrosive species, such as oxygen and ions, to the electrode surface. The effectiveness of this barrier can be quantified using electrochemical techniques such as cyclic voltammetry (CV), electrochemical impedance spectroscopy (EIS), and Tafel polarization.
Experimental Protocols
Herein, we provide detailed protocols for the cleaning of gold electrodes, the formation of a this compound SAM, and the electrochemical characterization of the modified electrode's corrosion resistance.
1. Gold Electrode Cleaning
A thoroughly clean gold surface is crucial for the formation of a well-ordered SAM. The following protocol is recommended:
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Mechanical Polishing:
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Polish the gold electrode with alumina slurry (0.05 µm) on a polishing pad for 5 minutes.
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Rinse thoroughly with deionized (DI) water.
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Sonicate the electrode in DI water for 5 minutes to remove any embedded alumina particles.
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Electrochemical Cleaning:
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Immerse the electrode in a 0.5 M H₂SO₄ solution.
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Perform cyclic voltammetry by sweeping the potential between -0.2 V and +1.5 V (vs. Ag/AgCl) at a scan rate of 100 mV/s for 20 cycles, or until a reproducible voltammogram characteristic of clean gold is obtained.
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Rinse the electrode thoroughly with DI water and then with absolute ethanol.
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Dry the electrode under a stream of dry nitrogen gas.
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2. Formation of the this compound SAM
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Prepare a 1 mM solution of this compound in absolute ethanol.
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Immediately after cleaning and drying, immerse the gold electrode in the thiol solution.
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Allow the self-assembly process to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.
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After incubation, remove the electrode from the solution and rinse thoroughly with absolute ethanol to remove any physisorbed molecules.
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Dry the modified electrode under a stream of dry nitrogen gas.
3. Electrochemical Characterization
Electrochemical measurements are performed in a three-electrode cell containing the electrolyte of interest (e.g., 0.5 M NaCl solution, a common corrosive medium). The modified gold electrode serves as the working electrode, with a platinum wire as the counter electrode and an Ag/AgCl electrode as the reference.
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Cyclic Voltammetry (CV):
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Record the CV of the bare and modified gold electrodes in the electrolyte solution.
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A significant reduction in the current density for the modified electrode compared to the bare electrode indicates the formation of a blocking layer.
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Electrochemical Impedance Spectroscopy (EIS):
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Acquire the EIS data at the open circuit potential (OCP) over a frequency range of 100 kHz to 0.01 Hz with an AC amplitude of 10 mV.
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The data can be modeled using an equivalent circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). A higher Rct value for the modified electrode signifies greater corrosion resistance.
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Tafel Polarization:
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Record the potentiodynamic polarization curves by scanning the potential from -250 mV to +250 mV versus the OCP at a scan rate of 1 mV/s.
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Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot to determine the corrosion potential (Ecorr) and the corrosion current density (icorr).
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Quantitative Data
The following table summarizes representative electrochemical data obtained from Tafel polarization analysis for a bare gold electrode and a 1-octadecanethiol modified gold electrode in a corrosive medium. This data is indicative of the performance expected from a long-chain alkylthiol SAM.
| Electrode | Corrosion Potential (Ecorr) (mV vs. OCP) | Corrosion Current Density (icorr) (A/cm²) | Inhibition Efficiency (IE) (%) |
| Bare Gold | -250 | 5.0 x 10⁻⁶ | N/A |
| Au-S-(CH₂)₁₇CH₃ | -150 | 9.5 x 10⁻⁸ | 98.1 |
Inhibition Efficiency (IE) is calculated using the formula: IE(%) = [(icorr_bare - icorr_modified) / icorr_bare] x 100
Visualizations
Diagram 1: Experimental Workflow
Caption: Overall workflow from electrode preparation to data analysis.
Diagram 2: Electrode Modification Process
Caption: Step-by-step process of gold electrode modification.
Diagram 3: Corrosion Inhibition Mechanism
Caption: Comparison of corrosion process on bare and modified electrodes.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of cis-9-Octadecene-1-thiol Self-Assembled Monolayers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of cis-9-Octadecene-1-thiol self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that compromise the stability of this compound SAMs?
A1: The stability of this compound SAMs is primarily compromised by two factors:
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Oxidation: The thiol headgroup is susceptible to oxidation, forming sulfinates and sulfonates, which weakens the bond to the gold substrate.[1][2] Additionally, the cis-double bond within the alkyl chain is a potential site for oxidation, which can alter the monolayer structure and integrity.
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Reduced Packing Density: The presence of the cis-double bond introduces a kink in the alkyl chain, which hinders the formation of a densely packed, well-ordered monolayer.[3] This lower packing density reduces the stabilizing van der Waals interactions between adjacent molecules, making the SAM more susceptible to disorder and desorption.
Q2: How does the stability of this compound SAMs compare to that of their saturated counterpart, octadecanethiol SAMs?
A2: this compound SAMs are generally less stable than octadecanethiol SAMs. The linear structure of octadecanethiol allows for close packing and strong intermolecular van der Waals forces, resulting in a more ordered and stable monolayer. In contrast, the bent structure of this compound leads to a less ordered and less dense monolayer with weaker intermolecular interactions, rendering it more prone to degradation and desorption.
Q3: What is the expected shelf-life of a this compound SAM under ambient laboratory conditions?
A3: The shelf-life of a this compound SAM under ambient conditions is limited, with degradation often observed within days to weeks.[3] Exposure to air, light, and humidity accelerates the oxidation of the thiol headgroup and potentially the double bond. For optimal stability, it is recommended to store samples in a dark, inert environment (e.g., a nitrogen or argon-filled desiccator) and to use them as soon as possible after preparation.
Q4: Can I use a different substrate instead of gold for forming this compound SAMs to improve stability?
A4: While gold is the most common substrate due to its strong affinity for thiols and relative inertness, other metals like silver, copper, and platinum can also be used. However, the stability of the resulting SAM will vary. For instance, SAMs on silver are also well-ordered but may have different oxidative stability compared to those on gold. Copper is more prone to oxidation, which can affect the overlying SAM. The choice of substrate should be guided by the specific application requirements and the environmental conditions the SAM will be exposed to.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete or Disordered Monolayer Formation | 1. Sub-optimal thiol concentration in the deposition solution.2. Insufficient immersion time.3. Inadequate substrate cleaning.4. Poor solvent choice. | 1. Optimize the thiol concentration, typically in the range of 1-10 mM.2. Increase the immersion time to several hours (e.g., 12-24 hours) to allow for monolayer ordering.3. Ensure rigorous substrate cleaning (e.g., piranha solution, UV/ozone treatment) to remove organic contaminants.4. Use a high-purity, anhydrous solvent such as ethanol or isopropanol. |
| Rapid Degradation of the SAM (Observed by Contact Angle Change or XPS) | 1. Oxidation of the thiol headgroup.2. Oxidation of the cis-double bond.3. Contamination of the deposition solution. | 1. Prepare and handle the thiol solution and the SAM-coated substrate under an inert atmosphere (e.g., nitrogen or argon).2. Store the SAMs in a dark, oxygen-free environment. Consider using antioxidants in the storage environment if compatible with the application.3. Use freshly prepared, degassed solvents and high-purity this compound. |
| High Defect Density in the Monolayer | 1. Rough substrate surface.2. Presence of impurities in the thiol.3. Too rapid deposition process. | 1. Use ultra-flat gold substrates (e.g., template-stripped gold) to promote the formation of large, well-ordered domains.2. Purify the this compound if necessary.3. Consider a two-step deposition process: a short initial immersion followed by a longer period in a fresh, more dilute solution to facilitate defect healing. |
| Inconsistent Results Between Experiments | 1. Variation in environmental conditions (humidity, temperature, light exposure).2. Inconsistent substrate preparation.3. Degradation of the this compound stock solution. | 1. Control the experimental environment as much as possible.2. Standardize the substrate cleaning and SAM formation protocol.3. Store the thiol stock solution under an inert atmosphere in the dark and at a low temperature. |
Quantitative Stability Data
The following table summarizes typical quantitative data that can be used to assess the stability of this compound SAMs compared to octadecanethiol SAMs.
| Parameter | This compound SAM | Octadecanethiol SAM | Significance |
| Initial Water Contact Angle | ~95-105° | ~110-115° | A lower initial contact angle suggests a less ordered and less densely packed monolayer. |
| Contact Angle after 1 week in Air | Significant decrease (e.g., by 10-20°) | Minor decrease (e.g., by <5°) | A larger decrease indicates lower stability and increased surface oxidation. |
| Ellipsometric Thickness | ~1.5 - 2.0 nm | ~2.0 - 2.5 nm | A lower thickness for a molecule of similar length points to a more tilted and less dense packing. |
| S(2p) XPS Peak after Air Exposure | Appearance of higher binding energy peaks corresponding to sulfinates (~166 eV) and sulfonates (~168 eV). | Slower and less pronounced appearance of oxidized sulfur species. | Indicates a higher susceptibility of the thiol headgroup to oxidation. |
Experimental Protocols
Protocol for Forming this compound SAMs on Gold
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Substrate Preparation:
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Clean a gold-coated substrate (e.g., Au/Si or Au/mica) by immersing it in piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 10-15 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
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Rinse the substrate thoroughly with deionized water and then with absolute ethanol.
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Dry the substrate under a stream of high-purity nitrogen or argon.
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For optimal results, immediately use the cleaned substrate for SAM formation.
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SAM Deposition:
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Prepare a 1 mM solution of this compound in anhydrous ethanol. Degas the solution with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
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Immediately immerse the cleaned gold substrate into the thiol solution.
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Incubate the substrate in the solution for 12-24 hours at room temperature in a dark, inert environment to facilitate the self-assembly and ordering of the monolayer.
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Post-Deposition Cleaning:
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Remove the substrate from the thiol solution and rinse it thoroughly with fresh ethanol to remove any physisorbed molecules.
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Dry the substrate again under a stream of nitrogen or argon.
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Store the SAM-coated substrate in a dark, inert environment until further use.
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Visualizations
Caption: Experimental workflow for the formation of this compound SAMs.
Caption: Troubleshooting logic for unstable this compound SAMs.
References
Technical Support Center: cis-9-Octadecene-1-thiol Self-Assembled Monolayers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cis-9-Octadecene-1-thiol to form self-assembled monolayers (SAMs).
Troubleshooting Guide
This guide addresses common issues encountered during the formation of this compound SAMs, with a focus on the critical role of solvent purity.
| Issue | Potential Cause | Recommended Action |
| Incomplete or Disordered Monolayer | Solvent Contamination: Water or other organic impurities in the solvent can interfere with the self-assembly process, leading to a disordered and incomplete monolayer.[1] | - Use anhydrous, high-purity ethanol (200 proof is recommended) for the thiol solution.[2][3] - Degas the solvent with an inert gas (e.g., argon or nitrogen) before use to remove dissolved oxygen. - Purchase solvents in small-volume bottles and use them promptly after opening to minimize contamination from atmospheric moisture. |
| Thiol Impurity: The presence of even small amounts of impurities in the this compound can disrupt the packing of the monolayer.[1] | - Use high-purity this compound. If the purity is questionable, consider purification by chromatography. | |
| Substrate Contamination: An unclean gold substrate will prevent proper SAM formation. | - Ensure the gold substrate is thoroughly cleaned before use. A common and effective method is cleaning with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution is advised when handling piranha solution. - Alternatively, UV/ozone treatment or oxygen plasma cleaning can be used to remove organic contaminants. | |
| Inconsistent SAM Quality Across Batches | Variations in Solvent Purity: Using different solvent grades or bottles with varying levels of contamination will lead to inconsistent results. | - Standardize the solvent used for all experiments. Use the same grade from the same manufacturer. - Implement a strict protocol for solvent handling, including minimizing its exposure to the atmosphere. |
| Inconsistent Substrate Preparation: Variations in the cleaning procedure of the gold substrate will result in different surface properties and, consequently, variable SAM quality. | - Adhere to a standardized and validated substrate cleaning protocol for all experiments. | |
| Poor Monolayer Stability | Oxidation of the Thiol or Monolayer: The thiol group is susceptible to oxidation, which can be exacerbated by impurities in the solvent or exposure to air. The double bond in this compound may also be susceptible to oxidation over time. | - Minimize oxygen exposure during the self-assembly process by backfilling the reaction container with an inert gas like nitrogen or argon.[3] - Store the prepared SAMs in a desiccator or under an inert atmosphere to prevent degradation.[3] |
| Water in Solvent: For some thiol systems, the presence of water in the solvent has been shown to affect the stability of the resulting SAM. | - Use anhydrous solvents to prepare the thiol solution. |
Frequently Asked Questions (FAQs)
Q1: Why is solvent purity so critical for the quality of this compound SAMs?
A1: The self-assembly of thiols on a gold surface is a highly sensitive process that relies on the precise interaction between the sulfur headgroup and the gold substrate, as well as the van der Waals interactions between the long alkyl chains.[1] Solvent impurities, particularly water and other organic molecules, can interfere with these interactions in several ways:
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Competitive Adsorption: Impurity molecules can compete with the thiol molecules for binding sites on the gold surface, leading to defects and a disordered monolayer.
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Disruption of Inter-chain Interactions: The presence of solvent molecules within the forming monolayer can disrupt the ordered packing of the octadecene chains, preventing the formation of a dense, well-ordered SAM.
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Oxidation: Water and dissolved oxygen in the solvent can promote the oxidation of the thiol headgroup, preventing it from binding to the gold surface.
Q2: What is the recommended solvent for preparing this compound solutions for SAM formation?
A2: Anhydrous, 200-proof ethanol is the most commonly recommended solvent for preparing alkanethiol solutions for SAM formation.[2][3] Ethanol is a good choice because it readily dissolves most thiols and can be obtained in high purity.[4]
Q3: How can I ensure my solvent remains pure during my experiments?
A3: To maintain solvent purity, it is recommended to:
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Purchase high-purity, anhydrous solvents in small-volume containers.
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Use the solvent immediately after opening the bottle.
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Handle the solvent under an inert atmosphere (e.g., in a glove box or using a Schlenk line) to prevent exposure to atmospheric moisture and oxygen.
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Degas the solvent with a stream of dry nitrogen or argon before use.
Q4: Can I use a lower grade of solvent if I am just doing preliminary experiments?
A4: While it may be tempting to use lower-grade solvents for preliminary work, it is not recommended. The quality of the SAM is highly dependent on the purity of the components. Using a lower-grade solvent can introduce variability and lead to misleading results, making it difficult to troubleshoot and optimize your process later on.
Q5: Are there any specific issues to be aware of when working with an unsaturated thiol like this compound?
A5: The presence of the cis-double bond in the alkyl chain introduces a kink, which can affect the packing density of the SAM compared to its saturated counterpart, octadecanethiol. Additionally, the double bond is a potential site for oxidation or other side reactions, especially over long exposure to air or in the presence of contaminants. Therefore, minimizing oxygen exposure during and after SAM formation is particularly important for unsaturated thiols.
Experimental Protocols
Detailed Methodology for this compound SAM Formation on Gold
This protocol is adapted from standard procedures for alkanethiol SAM formation.[2]
1. Substrate Preparation (Gold-coated Silicon Wafer)
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Piranha Cleaning (Use with extreme caution in a certified fume hood with appropriate personal protective equipment):
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Prepare a 3:1 (v/v) solution of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂).
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Immerse the gold-coated substrate in the piranha solution for 10-15 minutes.
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Rinse the substrate thoroughly with deionized water and then with absolute ethanol.
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Dry the substrate under a stream of dry nitrogen gas.
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2. Thiol Solution Preparation
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In a clean glass vial, prepare a 1 mM solution of this compound in anhydrous ethanol.
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Degas the solution by bubbling dry nitrogen or argon through it for at least 15 minutes.
3. Self-Assembly
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Place the cleaned, dry gold substrate in the thiol solution.
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Seal the vial and leave it undisturbed at room temperature for 18-24 hours to allow for the formation of a well-ordered monolayer.
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To minimize oxidation, the entire process can be carried out in a glove box under an inert atmosphere.
4. Rinsing and Drying
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Remove the substrate from the thiol solution with clean tweezers.
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Rinse the substrate thoroughly with fresh, anhydrous ethanol to remove any non-chemisorbed thiol molecules.
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Dry the substrate under a gentle stream of dry nitrogen gas.
5. Characterization
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The quality of the SAM can be assessed using various surface-sensitive techniques, such as:
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Contact Angle Goniometry: To measure the hydrophobicity of the surface. A well-formed SAM of a long-chain alkane thiol will exhibit a high water contact angle.
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Ellipsometry: To measure the thickness of the monolayer.
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X-ray Photoelectron Spectroscopy (XPS): To confirm the chemical composition and the binding of the thiol to the gold surface.
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Atomic Force Microscopy (AFM): To visualize the morphology of the monolayer.
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Visualizations
Below are diagrams illustrating key workflows and relationships relevant to the formation of high-quality this compound SAMs.
References
Technical Support Center: cis-9-Octadecene-1-thiol Self-Assembled Monolayers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-9-Octadecene-1-thiol for the formation of self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound solutions?
A1: A standard starting concentration for forming alkanethiol SAMs on gold is a 1 mM solution in high-purity ethanol. This concentration provides a good balance between rapid initial monolayer formation and the ability for the molecules to organize on the surface over time.
Q2: How long should I immerse my substrate in the this compound solution?
A2: While initial adsorption is rapid (occurring within minutes), achieving a well-ordered monolayer takes longer. For saturated alkanethiols, immersion times of 12 to 24 hours are common to allow for the slow rearrangement and ordering of the alkyl chains. Due to the kinking caused by the cis-double bond in this compound, which can hinder packing, longer deposition times of 24 to 48 hours may be beneficial to maximize surface coverage and order.
Q3: What is the expected water contact angle for a this compound SAM on a gold substrate?
A3: The presence of the cis-double bond introduces a kink in the alkyl chain, leading to a less ordered and less densely packed monolayer compared to a saturated alkanethiol like octadecanethiol. This disorder can expose more of the underlying substrate or create a more varied surface chemistry. Consequently, the water contact angle for a this compound SAM is expected to be lower than that of a highly ordered octadecanethiol SAM (which is typically around 110-112°). A range of 90-105° might be expected, with the actual value depending on the degree of ordering.
Q4: How does the cis-double bond affect the packing density of the SAM?
A4: The cis-double bond creates a rigid ~30° kink in the alkyl chain, which significantly disrupts the close packing that is characteristic of straight-chain alkanethiol SAMs. This steric hindrance prevents the molecules from arranging in a dense, crystalline-like structure, resulting in a lower packing density and a more disordered monolayer.
Q5: Can I use solvents other than ethanol?
A5: Ethanol is the most common and recommended solvent due to its ability to dissolve the thiol and its compatibility with gold surfaces. Other high-purity, anhydrous solvents like isopropanol or hexane can be used, but solubility and potential solvent effects on the SAM formation should be considered. It is crucial to use anhydrous solvents to prevent oxidation of the thiol and the gold surface.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Water Contact Angle | 1. Incomplete monolayer formation.2. Disordered monolayer due to the cis-double bond.3. Contamination of the thiol solution or substrate.4. Oxidation of the thiol or gold surface. | 1. Increase the deposition time to 24-48 hours.2. While some disorder is inherent, ensure optimal cleaning and deposition conditions.3. Use high-purity thiol and solvent. Ensure the gold substrate is thoroughly cleaned immediately before use.4. Use fresh, anhydrous solvent and handle the thiol solution under an inert atmosphere (e.g., nitrogen or argon) if possible. |
| Inconsistent Results Between Experiments | 1. Variations in substrate quality.2. Differences in solution preparation or deposition time.3. Environmental factors (e.g., humidity, temperature). | 1. Use substrates from the same batch with consistent surface roughness and cleanliness.2. Precisely control the concentration and deposition time.3. Perform experiments in a controlled environment to minimize variations. |
| Poor Monolayer Stability | 1. Incomplete initial self-assembly.2. Presence of contaminants that disrupt the monolayer.3. Less stable packing due to the cis-isomer. | 1. Ensure a sufficiently long deposition time for the monolayer to form and organize.2. Thoroughly clean all glassware and use high-purity reagents.3. Due to the less dense packing, these SAMs may be inherently less stable than their saturated counterparts. Handle with care and store under an inert atmosphere. |
| Evidence of Multilayer Formation | 1. Thiol concentration is too high.2. Physisorption of molecules on top of the chemisorbed monolayer. | 1. Reduce the thiol concentration (e.g., to 0.1 mM).2. After deposition, thoroughly rinse the substrate with fresh solvent (ethanol) to remove any non-chemisorbed molecules. Sonication in fresh solvent for a short period (1-2 minutes) can also be effective. |
Experimental Protocols
Standard Protocol for Deposition of this compound SAM on Gold
-
Substrate Preparation:
-
Clean the gold substrate immediately before use. A common method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). EXTREME CAUTION must be exercised when handling piranha solution as it is highly corrosive and reactive.
-
Alternatively, UV-ozone cleaning or argon plasma cleaning can be used.
-
Rinse the cleaned substrate thoroughly with deionized water and then with absolute ethanol.
-
Dry the substrate under a stream of dry nitrogen gas.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of this compound in absolute, anhydrous ethanol.
-
It is recommended to prepare the solution fresh for each experiment to avoid degradation of the thiol.
-
-
Self-Assembly:
-
Immerse the cleaned and dried gold substrate into the thiol solution in a clean, sealed container.
-
To minimize oxidation, the headspace of the container can be purged with an inert gas like nitrogen or argon.
-
Allow the self-assembly to proceed for 24-48 hours at room temperature in a vibration-free environment.
-
-
Rinsing and Drying:
-
After the desired deposition time, carefully remove the substrate from the thiol solution using clean tweezers.
-
Rinse the substrate thoroughly with fresh absolute ethanol to remove any physisorbed molecules.
-
Dry the substrate again under a stream of dry nitrogen gas.
-
-
Characterization:
-
The quality of the SAM can be characterized using techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).
-
Data Presentation
Table 1: Comparison of Expected Properties for Saturated and Unsaturated Alkanethiol SAMs on Gold
| Parameter | Octadecanethiol (Saturated) | This compound (Unsaturated) | Reason for Difference |
| Deposition Time | 12 - 24 hours | 24 - 48 hours | The kink from the cis-double bond hinders packing, requiring more time for organization. |
| Typical Concentration | 1 mM in ethanol | 1 mM in ethanol | Standard starting concentration for alkanethiol SAMs. |
| Expected Water Contact Angle | ~110-112° | ~90-105° | Less ordered packing exposes more of the underlying substrate or creates a more disordered surface. |
| Expected Monolayer Thickness | ~2.1 - 2.4 nm | ~1.8 - 2.1 nm | The tilt of the molecules due to the cis-kink results in a lower effective thickness. |
| Packing Density | High (crystalline-like) | Lower (less ordered) | Steric hindrance from the cis-double bond prevents close packing. |
Mandatory Visualization
Caption: Experimental workflow for this compound SAM deposition.
Caption: Troubleshooting logic for low water contact angle on the SAM.
preventing oxidation of the thiol group in cis-9-Octadecene-1-thiol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of the thiol group in cis-9-Octadecene-1-thiol.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound?
A1: The primary cause of degradation for this compound is the oxidation of its terminal thiol (-SH) group. This oxidation is primarily initiated by atmospheric oxygen. The thiol group is susceptible to oxidation, which can lead to the formation of disulfides (RS-SR) and, under more aggressive conditions, further oxidation to sulfinic and sulfonic acids.
Q2: How can I visually identify if my sample of this compound has oxidized?
A2: While a definitive assessment requires analytical techniques, visual inspection can sometimes offer clues. Pure this compound is a clear, colorless to pale yellow liquid. The formation of disulfide byproducts may lead to a slight increase in viscosity or a change in color, though these changes can be subtle. A strong, unpleasant odor, characteristic of many thiols, does not necessarily indicate oxidation. The most reliable methods for detecting oxidation are analytical, such as NMR spectroscopy, mass spectrometry, or chromatographic techniques that can identify the presence of disulfide dimers or other oxidation products.
Q3: What are the recommended storage conditions for this compound to minimize oxidation?
A3: To minimize oxidation, this compound should be stored at or below -20°C in a tightly sealed container.[1][2] The headspace of the container should be purged with an inert gas, such as argon or nitrogen, before sealing to displace any oxygen. Storing smaller aliquots is recommended to avoid repeated freeze-thaw cycles and exposure of the bulk material to air.
Q4: Can the double bond in this compound also oxidize?
A4: Yes, in addition to the thiol group, the cis-alkene functionality at the 9-position is also susceptible to oxidation, a process known as lipid peroxidation. This can be initiated by free radicals and can lead to the formation of various byproducts, including aldehydes and ketones, which can further complicate experimental results. Therefore, protecting the molecule from oxidative conditions is crucial for preserving both the thiol and the alkene functionalities.
Troubleshooting Guides
Issue 1: Inconsistent results in self-assembled monolayer (SAM) formation.
| Possible Cause | Troubleshooting Step |
| Oxidation of thiol in solution | Prepare the thiol solution immediately before use. Use deoxygenated solvents by sparging with an inert gas (argon or nitrogen) for at least 30 minutes. Handle the solution under an inert atmosphere. |
| Contaminated substrate | Ensure the substrate (e.g., gold) is thoroughly cleaned and free of organic residues. A common cleaning procedure involves using a piranha solution (a mixture of sulfuric acid and hydrogen peroxide), followed by thorough rinsing with ultrapure water and ethanol, and drying under a stream of nitrogen. |
| Presence of water in the solvent | Use anhydrous solvents to prepare the thiol solution, as water can affect the quality of the SAM. |
Issue 2: Difficulty dissolving this compound.
| Possible Cause | Troubleshooting Step |
| Incorrect solvent choice | This compound is a long-chain aliphatic molecule and is generally soluble in non-polar organic solvents such as ethanol, chloroform, and toluene. For SAM formation on gold, 200-proof ethanol is a common choice. |
| Low temperature | Allow the vial of this compound to warm to room temperature before opening and dissolving to ensure it is in a liquid state. |
| Solution preparation under air | If the thiol has started to oxidize and form disulfides, the solubility characteristics may change. Prepare solutions under an inert atmosphere to prevent this. |
Issue 3: Suspected oxidation during a reaction.
| Possible Cause | Troubleshooting Step |
| Oxygen contamination in the reaction setup | Ensure all glassware is oven-dried and cooled under a stream of inert gas. Maintain a positive pressure of inert gas throughout the reaction. Use rubber septa and cannulation techniques for transferring reagents. |
| Use of oxidizing reagents | Scrutinize all reagents in the reaction mixture for their potential to act as oxidizing agents. If unavoidable, consider adding a suitable, non-interfering antioxidant. |
| Prolonged reaction time at elevated temperature | Minimize reaction time and temperature where possible. If elevated temperatures are necessary, ensure a robust inert atmosphere is maintained. |
Quantitative Data Summary
| Factor | Effect on Oxidation Rate | Recommendations |
| Oxygen Concentration | Increases with higher oxygen levels. | Work under an inert atmosphere (e.g., nitrogen or argon). Use deoxygenated solvents. |
| Temperature | Generally increases with higher temperatures. | Store at ≤ -20°C. Perform reactions at the lowest effective temperature. |
| pH | Increases at higher (basic) pH due to the formation of the more reactive thiolate anion. | Maintain a neutral or slightly acidic pH if the experimental conditions allow. |
| Presence of Metal Ions | Transition metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze thiol oxidation. | Use high-purity solvents and reagents. Consider the use of a chelating agent like EDTA if metal contamination is suspected and compatible with the experiment. |
| Light Exposure | UV light can promote the formation of free radicals, which can initiate oxidation. | Protect the compound and its solutions from light by using amber vials or wrapping containers in aluminum foil. |
Experimental Protocols
Protocol 1: Preparation of a Standard Solution of this compound under Inert Atmosphere
-
Glassware Preparation: Oven-dry all glassware (e.g., volumetric flask, syringe) at 120°C for at least 4 hours and allow it to cool to room temperature in a desiccator or under a stream of inert gas (argon or nitrogen).
-
Solvent Deoxygenation: Take the required volume of anhydrous solvent (e.g., ethanol) in a Schlenk flask. Sparge the solvent with argon or nitrogen for 30-60 minutes to remove dissolved oxygen.
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Inert Atmosphere Setup: Seal the volumetric flask with a rubber septum and purge with inert gas for 5-10 minutes using a needle connected to a gas line and a vent needle.
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Reagent Transfer: Allow the vial of this compound to warm to room temperature. Using a gas-tight syringe that has been purged with inert gas, withdraw the desired volume of the thiol.
-
Solution Preparation: Inject the thiol into the prepared volumetric flask containing the deoxygenated solvent. Dilute to the mark with the deoxygenated solvent.
-
Storage: If the solution is to be stored, ensure the flask is sealed under a positive pressure of inert gas and stored at an appropriate temperature (e.g., -20°C), protected from light.
Protocol 2: General Procedure for Self-Assembled Monolayer (SAM) Formation on a Gold Substrate
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Substrate Cleaning: Clean the gold substrate by immersing it in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive; handle with extreme care in a fume hood.
-
Rinsing and Drying: Thoroughly rinse the substrate with ultrapure water and then with absolute ethanol. Dry the substrate under a stream of dry nitrogen.
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SAM Solution Preparation: Prepare a 1 mM solution of this compound in deoxygenated, anhydrous ethanol following the procedure in Protocol 1.
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Immersion: Immediately immerse the cleaned and dried gold substrate into the thiol solution in a sealed container under an inert atmosphere.
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Assembly: Allow the self-assembly to proceed for 18-24 hours at room temperature.
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Post-Assembly Rinsing: Remove the substrate from the solution and rinse thoroughly with absolute ethanol to remove any physisorbed molecules.
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Drying: Dry the SAM-coated substrate under a stream of dry nitrogen.
Visualizations
Caption: Oxidation pathway of a thiol group.
Caption: Workflow for handling this compound.
Caption: Troubleshooting logic for oxidation issues.
References
Technical Support Center: Ordered Self-Assembled Monolayers (SAMs) with Unsaturated Thiols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with unsaturated thiols to form ordered self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in forming well-ordered SAMs with unsaturated thiols compared to their saturated counterparts?
A1: Forming highly ordered SAMs with unsaturated thiols presents several challenges not typically encountered with saturated alkanethiols. The main difficulties arise from:
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Oxidative Instability: The thiol headgroup is susceptible to oxidation, which can form disulfides and other species that disrupt monolayer ordering.[1]
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Unwanted Polymerization: The presence of double or triple bonds in the thiol backbone can lead to spontaneous polymerization, especially in the presence of oxygen, heat, or light.[2]
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Geometric Constraints: The rigid nature of double (sp² hybridization) and triple (sp hybridization) bonds restricts the conformational freedom of the alkyl chains, making the ideal close-packed arrangement difficult to achieve. This can lead to lower packing densities.
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Altered Intermolecular Interactions: While van der Waals forces are the primary driver for ordering in alkanethiol SAMs, unsaturated systems introduce the possibility of π-π stacking interactions. These can compete with or alter the typical packing structures.
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Complex Adsorption Kinetics: The self-assembly process for unsaturated thiols can be kinetically hindered, leading to the formation of disordered or metastable phases rather than a thermodynamically stable, well-ordered monolayer.[3]
Q2: How can I detect if my unsaturated thiol SAM is disordered?
A2: Several surface characterization techniques can be employed to assess the order of your SAM:
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Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM): These techniques can provide molecular-level resolution images of the SAM surface. Disordered SAMs will lack long-range periodicity.[4]
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X-ray Photoelectron Spectroscopy (XPS): XPS can provide information about the chemical composition and bonding environment of the elements in the SAM. A high degree of disorder can be inferred from broadening of the C 1s and S 2p peaks.
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Reflection-Absorption Infrared Spectroscopy (RAIRS) or Polarization Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS): The vibrational frequencies of the methylene groups (-CH2-) in the alkyl chains are sensitive to the conformational order. In well-ordered, all-trans alkyl chains, the asymmetric and symmetric stretching modes appear at lower wavenumbers (around 2918 cm⁻¹ and 2850 cm⁻¹, respectively). In disordered, gauche-rich chains, these peaks shift to higher wavenumbers.[5]
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Contact Angle Goniometry: While not a direct measure of order, a lower-than-expected contact angle for a hydrophobic terminal group can indicate a less densely packed and more disordered monolayer.
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Electrochemical Methods: Cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) can be used to probe the barrier properties of the SAM. A disordered SAM will have more pinholes and defects, leading to easier electron transfer to the underlying substrate.[6]
Q3: Can the choice of solvent affect the ordering of my unsaturated thiol SAM?
A3: Yes, the solvent plays a critical role in the SAM formation process. Polar solvents are generally known to facilitate the formation of more ordered and denser monolayers compared to non-polar solvents.[7] For unsaturated thiols, the solvent can also influence the solubility of oxidized impurities and affect the kinetics of self-assembly. It is recommended to use high-purity, degassed solvents to minimize oxidation.
Q4: What is the expected orientation of unsaturated thiols on a gold surface?
A4: The orientation of unsaturated thiols can be complex and may result in a mixture of configurations. Depending on the molecule's structure and the preparation conditions, molecules may adopt a "standing-up" or "lying-down" orientation.[4] The π-system of the unsaturated bond can interact with the gold surface, favoring a lying-down conformation, which competes with the upright orientation driven by intermolecular van der Waals forces. This can lead to a disordered monolayer with mixed orientations.[4]
Troubleshooting Guides
Problem 1: Low Packing Density and Disordered Monolayer
Symptoms:
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RAIRS/PM-IRRAS shows -CH2- stretching frequencies higher than expected for a crystalline-like state.[5]
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STM/AFM images reveal a lack of long-range order.[4]
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Contact angle measurements are inconsistent or lower than anticipated.
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Electrochemical measurements indicate a leaky monolayer with high defect density.[6]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Oxidation of Thiol Stock | Store thiols under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures. Consider using freshly prepared or purified thiols for each experiment. |
| Geometric Hindrance | If possible, synthesize thiols with a longer saturated alkyl spacer between the unsaturated group and the thiol headgroup. This can decouple the packing constraints of the unsaturated part from the initial ordering at the substrate interface. |
| Sub-optimal Assembly Time | The formation of a well-ordered SAM is a two-step process: initial rapid adsorption followed by a slower reorganization.[8] For unsaturated thiols, this reorganization may be slower. Try increasing the immersion time (e.g., 24-48 hours). |
| Inappropriate Solvent | Use a high-purity, anhydrous, and degassed polar solvent like ethanol.[7] |
| Surface Contamination | Ensure the gold substrate is atomically clean before immersion. Use established cleaning procedures (e.g., piranha solution, UV/ozone). |
Problem 2: Evidence of Polymerization on the Surface
Symptoms:
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Unusual and broad features in XPS and RAIRS spectra.
-
AFM/STM shows irregular aggregates or thick, non-uniform layers.
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Poor solubility of the film during rinsing steps.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Oxygen-Induced Polymerization | Degas the thiol solution thoroughly before use and carry out the self-assembly in an inert atmosphere (e.g., in a glovebox).[2] |
| Light-Induced Polymerization | Protect the thiol solution and the self-assembly process from ambient light, especially UV. |
| Thermal-Induced Polymerization | Conduct the self-assembly at room temperature unless a higher temperature is explicitly required and has been shown to improve order without causing polymerization. |
Experimental Protocols
Protocol 1: Standard Preparation of Unsaturated Thiol SAMs on Gold
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Substrate Preparation:
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Use gold-coated substrates (e.g., silicon wafers or glass slides with a titanium or chromium adhesion layer and a 100-200 nm gold layer).
-
Clean the substrate immediately before use. A common method is to immerse the substrate in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes, followed by copious rinsing with deionized water and then ethanol. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care.
-
Dry the substrate under a stream of high-purity nitrogen.
-
-
Thiol Solution Preparation:
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Prepare a 1 mM solution of the unsaturated thiol in a high-purity, anhydrous, and degassed solvent (e.g., ethanol).
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To degas the solvent, bubble with an inert gas (argon or nitrogen) for at least 30 minutes.
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Prepare the solution in a clean glass container.
-
-
Self-Assembly:
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Immediately immerse the clean, dry gold substrate into the thiol solution.
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To minimize oxidation, seal the container and maintain an inert atmosphere in the headspace.[9]
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Allow the self-assembly to proceed for 18-24 hours at room temperature in the dark.
-
-
Rinsing and Drying:
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Remove the substrate from the solution with clean tweezers.
-
Rinse the surface thoroughly with fresh, clean solvent to remove any physisorbed molecules.
-
Dry the substrate again under a stream of high-purity nitrogen.
-
-
Characterization:
-
Characterize the freshly prepared SAMs as soon as possible to avoid degradation.
-
Visualizations
Caption: Key challenges in forming ordered SAMs with unsaturated thiols.
Caption: A troubleshooting workflow for disordered unsaturated thiol SAMs.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of thiol oxidation by air in the mechanism of the self-initiated thermal thiol–ene polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. lee.chem.uh.edu [lee.chem.uh.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Self-Assembled Monolayers: Advantages of Pure Alkanethiols [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
removing contaminants from cis-9-Octadecene-1-thiol solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for removing contaminants from cis-9-Octadecene-1-thiol solutions.
Frequently Asked Questions (FAQs)
Q1: What are the common contaminants in commercial this compound?
A1: Common contaminants can include:
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Oxidation products: The most common contaminant is the corresponding disulfide, formed by the oxidation of the thiol.
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Precursors and starting materials: Residual amounts of oleyl alcohol or cis-octadecenoic acid from the synthesis process may be present.
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Solvents: Residual solvents from the synthesis and purification process.
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Water: Moisture can be present in the solution.
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Thiol esters: These may be present as byproducts from the synthesis.[1]
Q2: How can I assess the purity of my this compound solution?
A2: Several analytical techniques can be used to assess purity:
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Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile contaminants.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can identify and quantify impurities. The presence of a disulfide can be inferred from changes in the chemical shift and multiplicity of the methylene protons adjacent to the sulfur atom.[2][3]
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Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups of potential contaminants.
Q3: How should I store this compound to minimize degradation?
A3: To minimize oxidation and degradation, store this compound under an inert atmosphere (e.g., argon or nitrogen) at a low temperature, typically -20°C. Avoid exposure to air and light.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Possible Cause | Solution |
| Low yield after purification | Oxidation: The thiol is oxidizing to a disulfide during purification. | - Degas all solvents before use. - Perform the purification under an inert atmosphere (e.g., nitrogen or argon). - Add a small amount of a reducing agent like dithiothreitol (DTT) to the elution buffer if compatible with your downstream application. |
| Volatilization of the compound: The compound may be lost during solvent removal under high vacuum. | - Use a lower vacuum level and a moderately elevated temperature for solvent evaporation. - Consider using a rotary evaporator with a cold trap. | |
| Presence of disulfide in the purified product | Incomplete reduction or re-oxidation: The reducing agent was not sufficient, or the sample was exposed to air after reduction. | - Increase the amount of reducing agent or the reaction time. - Ensure all subsequent steps are performed under strictly anaerobic conditions. |
| Inefficient chromatographic separation: The disulfide and thiol are not well-separated by the chromatography method. | - Optimize the mobile phase composition for better resolution. - Consider using a different stationary phase. | |
| Streaking or elongated spots on TLC plate | Sample overload: Too much sample was applied to the TLC plate. | - Dilute the sample before spotting it on the TLC plate.[4] |
| Compound is acidic or basic: The thiol may be interacting with the silica gel. | - Add a small amount of a modifier to the mobile phase. For acidic compounds, add a drop of acetic acid. For basic compounds, add a drop of triethylamine.[4] | |
| Compound remains at the baseline of the TLC plate | Mobile phase is not polar enough: The eluent is not strong enough to move the compound up the plate. | - Increase the polarity of the mobile phase by adding a more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[4] |
| Compound runs with the solvent front on the TLC plate | Mobile phase is too polar: The eluent is too strong, causing the compound to move too quickly. | - Decrease the polarity of the mobile phase by adding a less polar solvent (e.g., increase the percentage of hexane in a hexane/ethyl acetate mixture).[4] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes the purification of this compound using silica gel flash column chromatography.
Materials:
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This compound solution
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Silica gel (for flash chromatography)
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Hexane (HPLC grade, degassed)
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Ethyl acetate (HPLC grade, degassed)
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Glass column
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Collection tubes
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Thin Layer Chromatography (TLC) plates
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TLC developing chamber
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UV lamp
Procedure:
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Slurry Preparation: Prepare a slurry of silica gel in hexane.
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Column Packing: Pour the slurry into the glass column and allow it to pack under gravity or with gentle pressure.
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Equilibration: Equilibrate the column by running a low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate) through the silica gel.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the column.
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Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compound.
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Fraction Collection: Collect fractions in test tubes.
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TLC Analysis: Monitor the fractions by TLC to identify those containing the purified thiol.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 2: Removal of Disulfide Impurity by Reduction
This protocol describes the reduction of the disulfide impurity back to the thiol.
Materials:
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Contaminated this compound
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Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
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Organic solvent (e.g., ethanol or isopropanol, degassed)
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Water (degassed)
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Separatory funnel
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Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
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Dissolution: Dissolve the contaminated thiol in a suitable organic solvent.
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Reduction: Add an excess of the reducing agent (DTT or TCEP) dissolved in a small amount of degassed water.
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Reaction: Stir the reaction mixture under an inert atmosphere for several hours at room temperature.
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Extraction: Add water to the reaction mixture and extract the thiol into an organic solvent (e.g., hexane or ethyl acetate).
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Washing: Wash the organic layer with brine to remove the reducing agent and its byproducts.
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Drying: Dry the organic layer over anhydrous sodium sulfate.
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Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for purification issues.
References
Technical Support Center: Long-Term Stability of cis-9-Octadecene-1-thiol on Gold Surfaces in Air
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of self-assembled monolayers (SAMs) of cis-9-Octadecene-1-thiol on gold surfaces when exposed to ambient air. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and development activities.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation, characterization, and aging of this compound SAMs on gold.
| Question | Answer |
| Why do I see inconsistent contact angle measurements across my gold substrate? | Inconsistent contact angles can result from several factors: 1) Incomplete or patchy monolayer formation. Ensure your gold substrate is thoroughly cleaned and the immersion time in the thiol solution is sufficient (typically 18-24 hours). 2) Surface contamination. Handle substrates with clean, non-static tweezers and work in a clean environment to avoid adventitious hydrocarbon contamination. 3) Roughness of the underlying gold substrate. Use ultra-smooth gold surfaces for more uniform SAM formation. |
| My XPS data shows the presence of oxygen and oxidized sulfur species on a freshly prepared SAM. What could be the cause? | The presence of oxygen and oxidized sulfur (sulfonates) on a freshly prepared SAM suggests premature degradation. This can be caused by: 1) Exposure to UV light and ozone in the ambient laboratory air, which are known to rapidly oxidize the gold-thiolate bond.[1] 2) Using an old or oxidized thiol solution. Prepare fresh solutions for SAM formation. 3) The gold surface itself may have been oxidized prior to immersion. Ensure the gold substrate is freshly prepared or cleaned immediately before use. |
| After a few days of storage in air, the properties of my SAM have changed significantly. How can I minimize this degradation? | Thiol-based SAMs on gold are known to be unstable in ambient conditions.[2] To minimize degradation: 1) Store your SAM-coated substrates in a dark, inert environment, such as a nitrogen-filled desiccator. 2) If possible, use the SAMs immediately after preparation. 3) For applications requiring longer-term stability, consider using nanostructured gold substrates, which have shown higher resistance to SAM degradation.[3] |
| The surface appears hazy or shows visible particulates after SAM formation. What is the problem? | A hazy appearance or particulates can indicate the formation of bulk thiol aggregates or disulfide precipitation on the surface. This can happen if the thiol concentration in the solution is too high or if the solution has started to degrade. Ensure you are using a dilute thiol solution (typically 1 mM in ethanol) and that it is freshly prepared. Thoroughly rinse the substrate with clean solvent (e.g., ethanol, then hexane) after removing it from the thiol solution to remove any physisorbed molecules. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary degradation mechanism for this compound SAMs on gold in air? | The primary degradation mechanism is the oxidation of the gold-thiolate bond, which can lead to the formation of sulfinates and sulfonates.[1][2] These oxidized species are less strongly bound to the gold surface and can desorb over time. Additionally, the cis-double bond within the octadecene chain is a potential site for oxidation (e.g., epoxidation or cleavage) upon exposure to atmospheric oxidants like ozone. |
| How does the cis-double bond in this compound affect the stability of the SAM? | The presence of the cis-double bond can influence the packing density and ordering of the SAM. Compared to saturated alkanethiols, the kink in the alkyl chain may lead to a less densely packed monolayer, which could potentially allow for easier ingress of atmospheric oxidants to the gold-thiolate interface, thereby accelerating degradation. |
| What is the expected shelf-life of a this compound SAM on gold when stored in ambient air? | The stability of alkanethiol SAMs on gold in ambient air is often limited, with significant degradation observed in as little as 12 hours for some systems.[1] For applications requiring consistent surface properties, it is recommended to use the SAMs as fresh as possible or store them under an inert atmosphere. |
| Can I regenerate a degraded this compound SAM? | It is generally difficult to regenerate a degraded SAM in situ. The most reliable method to obtain a fresh monolayer is to strip the old SAM from the gold substrate using a cleaning procedure (e.g., piranha solution, with extreme caution, or UV/ozone treatment followed by solvent rinsing) and then re-immerse the clean substrate in a fresh thiol solution. |
| What analytical techniques are best suited for monitoring the stability of these SAMs? | X-ray Photoelectron Spectroscopy (XPS) is ideal for monitoring changes in the chemical composition of the SAM, particularly the oxidation state of the sulfur headgroup and the presence of oxygen. Contact Angle Goniometry is a surface-sensitive technique that can detect changes in the surface energy and ordering of the monolayer. Fourier-Transform Infrared Spectroscopy (FTIR) in reflection-absorption mode (IRRAS) can provide information about the conformational order of the alkyl chains. |
Quantitative Stability Data
Due to the lack of specific long-term stability data for this compound in the literature, the following table presents representative data for a saturated alkanethiol, dodecanethiol, on a gold surface after 12 hours of exposure to ambient laboratory air and light. This data illustrates the typical changes one might expect to observe during the degradation of a thiol-based SAM.
| Parameter | Freshly Prepared SAM | SAM after 12h in Air/Light |
| XPS S 2p Signal | Predominantly thiolate (~162 eV) | Significant contribution from oxidized sulfur species (>166 eV) |
| XPS O 1s Signal | Minimal or absent | Significant increase |
| XPS C 1s Signal Intensity | 100% (normalized) | Reduced to ~60-70% |
| XPS Au 4f Signal Intensity | 100% (normalized) | Increased to ~130-140% (due to attenuation by a thinner/disordered organic layer) |
| Water Contact Angle | ~110° (hydrophobic) | Decreased (more hydrophilic) |
| NEXAFS C K-edge | High polarization dependence (ordered film) | Reduced polarization dependence (disordered film) |
Data adapted from a study on dodecanethiol SAMs.[1]
Experimental Protocols
Protocol 1: Preparation of this compound SAMs on Gold
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Substrate Preparation:
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Deposit a thin film of gold (e.g., 100 nm) onto a suitable substrate (e.g., silicon wafer with a chromium or titanium adhesion layer) using thermal or electron-beam evaporation.
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Clean the gold substrate immediately before use. A common method is to immerse the substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. EXTREME CAUTION must be exercised when handling piranha solution as it is highly corrosive and reactive.
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Rinse the substrate thoroughly with deionized water and then with ethanol.
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Dry the substrate under a stream of dry nitrogen.
-
-
SAM Formation:
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Prepare a 1 mM solution of this compound in absolute ethanol.
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Immediately immerse the cleaned and dried gold substrate into the thiol solution.
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Allow the self-assembly to proceed for 18-24 hours at room temperature in a covered container to minimize solvent evaporation and contamination.
-
-
Post-Formation Rinsing:
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Remove the substrate from the thiol solution.
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Rinse the substrate thoroughly with absolute ethanol to remove any physisorbed molecules.
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Perform a final rinse with a nonpolar solvent like hexane to help remove any remaining non-covalently bound species.
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Dry the SAM-coated substrate under a stream of dry nitrogen.
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Protocol 2: Evaluation of Long-Term Stability in Air
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Initial Characterization (Time = 0):
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Immediately after preparation, characterize the fresh SAM using:
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Contact Angle Goniometry: Measure the static water contact angle at multiple points on the surface to assess hydrophobicity and uniformity.
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X-ray Photoelectron Spectroscopy (XPS): Acquire high-resolution spectra of the S 2p, C 1s, O 1s, and Au 4f regions to determine the initial chemical composition and the oxidation state of the sulfur.
-
-
-
Controlled Aging:
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Place the SAM-coated substrates in a controlled environment that mimics ambient laboratory conditions (e.g., open to the air on a lab bench, exposed to typical room lighting).
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Protect the samples from excessive dust or direct contamination.
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Time-Point Characterization:
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At predetermined time intervals (e.g., 12 hours, 24 hours, 48 hours, 1 week, 2 weeks), remove a sample for characterization.
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Repeat the contact angle and XPS measurements as performed at Time = 0.
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Data Analysis:
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Tabulate the changes in water contact angle and the atomic percentages of S, C, O, and Au over time.
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Analyze the high-resolution S 2p spectra to quantify the ratio of thiolate to oxidized sulfur species at each time point.
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Plot the changes in these parameters as a function of exposure time to determine the rate of degradation.
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Visualizations
References
Technical Support Center: Controlling the Tilt Angle of cis-9-Octadecene-1-thiol in Self-Assembled Monolayers (SAMs)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cis-9-Octadecene-1-thiol (also known as oleyl mercaptan) to form self-assembled monolayers (SAMs). The unique cis-double bond in the alkyl chain of this molecule introduces specific challenges and opportunities for controlling the final structure and properties of the SAM.
Frequently Asked Questions (FAQs)
Q1: What is the expected tilt angle of a this compound SAM on a gold surface?
Q2: How does the cis-double bond influence the packing density of the SAM?
The kink in the alkyl chain caused by the cis-double bond sterically hinders the molecules from packing closely together. This results in a lower packing density compared to SAMs of saturated alkanethiols of the same chain length. The reduced van der Waals interactions between the chains also contribute to a less ordered and less dense monolayer.
Q3: What are the key factors that can be used to control the tilt angle of this compound in SAMs?
Several experimental parameters can be adjusted to influence the tilt angle and overall structure of the SAM:
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Temperature: Annealing the SAM after formation can provide thermal energy for the molecules to rearrange into a more ordered state, potentially reducing the tilt angle. However, excessive temperatures can lead to desorption or degradation of the monolayer.
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Solvent: The choice of solvent for the self-assembly process can impact the final monolayer structure. Solvents that have a good affinity for the alkyl chains may lead to a more disordered layer, while solvents that promote intermolecular interactions can result in a more organized SAM.
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Concentration and Immersion Time: The concentration of the thiol solution and the duration of the substrate immersion play a crucial role. Generally, longer immersion times in a dilute solution (e.g., 1 mM) allow for the gradual formation of a more ordered monolayer as molecules have more time to find optimal packing arrangements.
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Substrate: The nature and quality of the substrate are critical. A clean, atomically flat gold surface (e.g., Au(111)) is ideal for forming well-ordered SAMs. Surface roughness and contaminants will introduce defects and increase disorder.
Q4: What analytical techniques are best suited for determining the tilt angle of this compound SAMs?
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Fourier-Transform Infrared Reflection-Absorption Spectroscopy (FTIR-RAIRS): This is a powerful technique for determining the average orientation of the alkyl chains in a SAM. By analyzing the intensity of the symmetric and asymmetric C-H stretching vibrations, the tilt angle of the hydrocarbon chains relative to the surface normal can be calculated.
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Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy: NEXAFS is highly sensitive to the orientation of molecules. By measuring the absorption of polarized X-rays as a function of the incidence angle, the average tilt angle of specific molecular orbitals, and thus the overall molecular orientation, can be determined with high accuracy.
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Ellipsometry: This technique measures the change in polarization of light upon reflection from a surface and can be used to determine the thickness of the SAM. From the thickness, and knowing the length of the molecule, an average tilt angle can be estimated.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent or non-reproducible SAM formation | 1. Contaminated substrate.2. Inconsistent thiol solution concentration.3. Variations in immersion time or temperature.4. Degradation of the thiol stock solution. | 1. Ensure rigorous cleaning of the gold substrate (e.g., piranha solution, UV/ozone).2. Prepare fresh thiol solutions for each experiment.3. Precisely control the immersion time and maintain a constant temperature during self-assembly.4. Store the thiol solution under an inert atmosphere (e.g., nitrogen or argon) and in the dark to prevent oxidation. |
| High degree of disorder in the SAM (from FTIR or NEXAFS data) | 1. The inherent nature of the cis-double bond.2. Sub-optimal self-assembly conditions (e.g., short immersion time, high concentration).3. Rough or contaminated substrate. | 1. Acknowledge that a higher degree of disorder is expected compared to saturated alkanethiols.2. Increase the immersion time (e.g., >24 hours) and use a lower thiol concentration (e.g., 0.1-1 mM).3. Consider post-assembly thermal annealing at a moderate temperature (e.g., 60-80°C) to improve ordering.4. Use atomically flat Au(111) substrates and verify their cleanliness before use. |
| Measured SAM thickness is significantly lower than expected | 1. Incomplete monolayer formation.2. High tilt angle of the molecules.3. Desorption of the monolayer during rinsing or drying. | 1. Increase the immersion time and/or thiol concentration.2. A lower thickness is expected due to the tilt; compare with theoretical calculations based on an estimated tilt angle.3. Be gentle during the rinsing step and use a stream of dry, inert gas for drying. Avoid harsh solvents for rinsing. |
| FTIR spectra show weak or broad C-H stretching peaks | 1. Low packing density of the SAM.2. Disordered alkyl chains.3. Contamination of the SAM. | 1. Optimize self-assembly conditions to improve packing density (longer immersion, annealing).2. Broad peaks are indicative of a range of conformations due to the cis-bond.3. Ensure a clean environment during SAM preparation and handling to avoid adventitious hydrocarbon contamination. |
Quantitative Data Summary
Due to the specific nature of this compound, quantitative data in the literature is scarce. The following table provides a summary of typical values for long-chain alkanethiol SAMs to serve as a baseline for comparison. The presence of the cis-double bond is expected to increase the tilt angle and decrease the thickness and packing density.
| Parameter | Saturated Alkanethiol (e.g., Octadecanethiol) | Expected Trend for this compound |
| Tilt Angle (from surface normal) | ~30° | > 30° |
| SAM Thickness (ellipsometry) | ~2.1 nm | < 2.1 nm |
| Packing Density | ~4.6 x 1014 molecules/cm2 | Lower |
Experimental Protocols
Detailed Methodology for SAM Formation of this compound on Gold
This protocol outlines the steps for the preparation of a this compound SAM on a gold-coated substrate.
1. Substrate Preparation:
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Use gold-coated silicon wafers or glass slides with a titanium or chromium adhesion layer.
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Clean the substrates by immersing them in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
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Rinse the substrates thoroughly with deionized water and then with ethanol.
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Dry the substrates under a stream of dry nitrogen gas.
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For optimal results, further clean the substrates using a UV/ozone cleaner for 15-20 minutes immediately before immersion in the thiol solution.
2. Thiol Solution Preparation:
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Prepare a 1 mM solution of this compound in absolute ethanol.
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Use a freshly opened bottle of high-purity ethanol to minimize water content.
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Degas the solvent with nitrogen or argon for 15-20 minutes before dissolving the thiol to minimize oxidation.
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Prepare the solution in a clean glass vial.
3. Self-Assembly:
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Place the cleaned gold substrates in the thiol solution.
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Ensure the entire gold surface is submerged.
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Seal the vial and purge the headspace with an inert gas (nitrogen or argon).
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Allow the self-assembly to proceed for at least 24 hours at room temperature in a dark, vibration-free environment.
4. Rinsing and Drying:
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After the immersion period, carefully remove the substrates from the thiol solution using clean tweezers.
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Rinse the substrates thoroughly with copious amounts of fresh ethanol to remove any physisorbed molecules.
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Dry the substrates gently under a stream of dry nitrogen gas.
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Store the prepared SAMs in a clean, dry, and inert environment until characterization.
Visualizations
Technical Support Center: Minimizing Defects in cis-9-Octadecene-1-thiol Monolayers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-9-Octadecene-1-thiol (ODT) self-assembled monolayers (SAMs). The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in forming high-quality this compound monolayers compared to their saturated counterparts?
A1: The main challenge arises from the presence of the cis-double bond in the C18 alkyl chain. This introduces a "kink" in the molecule, which can disrupt the close packing and long-range order that is more readily achieved with straight-chain alkanethiols. This can lead to a higher density of defects, such as pinholes and disordered domains, in the final monolayer.
Q2: What are the key factors influencing the quality of a this compound monolayer?
A2: Several factors are critical for forming a well-ordered ODT monolayer:
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Substrate Quality: The gold substrate should be clean, smooth, and free of contaminants. An atomically flat Au(111) surface is ideal.
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Thiol Purity: The this compound should be of high purity, as even small amounts of impurities can introduce defects into the monolayer.
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Solvent Selection: Anhydrous, high-purity ethanol is a commonly used and effective solvent for thiol SAM formation.
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Immersion Time: While initial monolayer formation is rapid, achieving a well-ordered structure is a slower process. Longer immersion times (24-48 hours) are generally recommended to allow for molecular rearrangement and defect annealing.[1]
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Temperature: Room temperature is typically sufficient for SAM formation. However, post-deposition annealing at slightly elevated temperatures can sometimes improve monolayer quality.
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Environmental Control: A clean, dust-free environment is crucial to prevent contamination of the substrate and the thiol solution.
Q3: What are the expected characteristics of a high-quality this compound monolayer?
A3: A well-formed ODT monolayer should exhibit the following properties:
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Hydrophobicity: The surface should be hydrophobic due to the exposed hydrocarbon chains.
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Uniform Thickness: The monolayer should have a consistent thickness across the substrate.
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Low Defect Density: The presence of pinholes, domain boundaries, and other defects should be minimized.
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low water contact angle (surface is not hydrophobic) | 1. Incomplete monolayer formation.2. Contamination of the substrate or thiol solution.3. Oxidation of the thiol or the underlying gold substrate. | 1. Increase the immersion time to 24-48 hours.2. Ensure the substrate is thoroughly cleaned before immersion. Use fresh, high-purity solvent and thiol.3. Degas the solvent and store the thiol solution under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. |
| Inconsistent results across different experiments | 1. Variability in substrate preparation.2. Inconsistent immersion times or solution concentrations.3. Environmental contamination. | 1. Standardize the substrate cleaning protocol. Ensure consistent quality of the gold surface.2. Precisely control the immersion time and thiol concentration for each experiment.3. Work in a clean and controlled environment, such as a cleanroom or a glove box. |
| High defect density observed in AFM or STM images | 1. Insufficient immersion time for molecular ordering.2. Presence of impurities in the thiol solution.3. Substrate surface is not sufficiently smooth or clean. | 1. Extend the self-assembly time to allow for better packing and ordering.2. Use highly purified this compound. Consider filtering the thiol solution before use.3. Use atomically flat gold substrates and a rigorous cleaning procedure. |
| Monolayer appears disordered or patchy | 1. The cis-double bond is hindering ordered packing.2. Thiol concentration is too high or too low.3. The solvent is not optimal for self-assembly. | 1. Consider a post-deposition annealing step at a moderate temperature (e.g., 60-80°C) to promote molecular rearrangement.2. Optimize the thiol concentration. A typical starting point is 1 mM in ethanol.3. Ensure the use of high-purity, anhydrous ethanol. |
| Evidence of oxidation in XPS or FTIR spectra | 1. Exposure of the thiol solution or the final monolayer to air and light.2. Presence of oxidizing contaminants. | 1. Prepare and handle the thiol solution under an inert atmosphere. Store the final SAM-coated substrates in a desiccator or under inert gas.2. Use high-purity solvents and ensure all glassware is scrupulously clean. |
Quantitative Data Summary
The following table summarizes typical quantitative data for long-chain thiol monolayers on gold. While specific data for this compound is not widely available, these values for similar molecules can serve as a useful benchmark for assessing monolayer quality.
| Parameter | Technique | Expected Value for a Well-Ordered C18 Thiol Monolayer | Factors Affecting the Value for this compound |
| Water Contact Angle (Advancing) | Goniometry | > 110° | The cis-double bond may lead to a less densely packed monolayer, potentially resulting in a slightly lower contact angle. |
| Ellipsometric Thickness | Ellipsometry | ~2.1 - 2.5 nm | The "kink" from the cis-bond will likely result in a lower film thickness compared to a fully extended saturated C18 chain. |
| Reductive Desorption Peak Potential | Cyclic Voltammetry | ~ -1.0 to -1.2 V (vs. Ag/AgCl) | A less ordered monolayer may exhibit a broader desorption peak at a less negative potential. |
| C(1s) Binding Energy (Hydrocarbon) | XPS | ~285.0 eV | The presence of the C=C bond will introduce a small peak at a slightly lower binding energy (~284.5 eV). |
| S(2p) Binding Energy | XPS | ~162.0 eV (S 2p3/2) | This is characteristic of a thiolate bond to gold and should be consistent for a well-formed monolayer. |
Detailed Experimental Protocols
Protocol 1: Gold Substrate Preparation
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Initial Cleaning: Immerse the gold substrate in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes. EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.
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Rinsing: Thoroughly rinse the substrate with deionized water (18 MΩ·cm) and then with absolute ethanol.
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Drying: Dry the substrate under a stream of high-purity nitrogen or argon gas.
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Flame Annealing (Optional but Recommended): For the highest quality surfaces, briefly flame-anneal the gold substrate with a hydrogen flame to promote the formation of large, atomically flat Au(111) terraces.
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Immediate Use: Use the cleaned substrate immediately for monolayer deposition to prevent re-contamination.
Protocol 2: this compound Monolayer Formation
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Solution Preparation: Prepare a 1 mM solution of this compound in absolute, anhydrous ethanol. It is recommended to degas the solvent with an inert gas (argon or nitrogen) for at least 30 minutes prior to dissolving the thiol to minimize oxygen content.
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Immersion: Place the freshly cleaned gold substrate in the thiol solution in a clean, sealed container. To further minimize oxidation, the container can be purged with an inert gas before sealing.
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Self-Assembly: Allow the self-assembly to proceed for 24-48 hours at room temperature in a dark, vibration-free environment.[1]
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Rinsing: After immersion, remove the substrate from the solution and rinse it thoroughly with fresh absolute ethanol to remove any physisorbed molecules.
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Drying: Dry the substrate under a stream of high-purity nitrogen or argon gas.
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Storage: Store the prepared monolayer in a clean, dry environment, preferably under an inert atmosphere, and in the dark to prevent degradation.
Protocol 3: Post-Deposition Annealing (Optional)
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Preparation: Place the prepared ODT monolayer on a hotplate in a clean, controlled environment (e.g., under a flow of inert gas).
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Heating: Slowly ramp the temperature to 60-80°C.
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Annealing: Hold the temperature for 1-2 hours.
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Cooling: Slowly cool the substrate back to room temperature.
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Characterization: Re-characterize the monolayer to assess any changes in ordering and defect density.
Visualizations
References
Validation & Comparative
A Comparative Guide to Surface Passivation: cis-9-Octadecene-1-thiol vs. Octadecanethiol
For researchers, scientists, and drug development professionals, the selection of an appropriate surface passivation agent is critical for the successful development of sensitive analytical platforms, drug delivery systems, and medical devices. This guide provides a comparative analysis of two thiol-based surface modification agents: cis-9-Octadecene-1-thiol and octadecanethiol. The comparison is based on their chemical structures and the extensive body of research on alkanethiol self-assembled monolayers (SAMs).
The ability of thiols to form dense, well-ordered self-assembled monolayers on noble metal surfaces, particularly gold, makes them indispensable tools for tailoring surface properties. Octadecanethiol (ODT), a saturated 18-carbon alkanethiol, is a widely studied and utilized standard for creating highly effective passivation layers. In contrast, this compound, an unsaturated analogue with a double bond in the middle of its alkyl chain, offers unique structural characteristics that can influence the properties of the resulting monolayer.
This guide aims to provide a clear comparison of these two molecules, enabling an informed decision for specific surface passivation needs. Due to a lack of direct comparative experimental studies in the published literature for this compound, this guide infers its properties based on well-established principles of SAM formation and the known impact of unsaturated alkyl chains.
Performance Comparison at a Glance
The following table summarizes the key performance parameters for self-assembled monolayers of this compound and octadecanethiol on a gold surface. The data for octadecanethiol is based on reported experimental values, while the values for this compound are predicted based on its molecular structure.
| Performance Parameter | This compound (Predicted) | Octadecanethiol (Experimental) |
| Molecular Packing Density | Lower | High |
| Monolayer Ordering | Less ordered, more fluidic | Highly ordered, quasi-crystalline |
| Surface Coverage | Potentially lower due to steric hindrance | High, forms a dense monolayer |
| Hydrophobicity (Water Contact Angle) | 100° - 110° | ~110° - 115°[1] |
| Thermal Stability | Lower | Decomposes at >140 °C |
Molecular Structure and Self-Assembly
The fundamental difference between this compound and octadecanethiol lies in their molecular structure, which directly impacts the formation and properties of their respective self-assembled monolayers.
Caption: Molecular formulas of Octadecanethiol and this compound.
Octadecanethiol, with its saturated and flexible alkyl chain, allows for close packing of the molecules on the surface through van der Waals interactions. This results in a highly ordered, quasi-crystalline monolayer. In contrast, the cis-double bond in this compound introduces a rigid "kink" in the alkyl chain. This kink sterically hinders the close packing of adjacent molecules, leading to a less ordered and more fluidic monolayer.
Caption: Schematic of SAM formation on a gold substrate.
Experimental Protocols
The formation of self-assembled monolayers of both this compound and octadecanethiol on a gold surface follows a well-established protocol.
1. Substrate Preparation:
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Obtain gold-coated substrates (e.g., glass slides or silicon wafers with a thin layer of gold).
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Clean the substrates to remove any organic contaminants. A common method is to immerse the substrates in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood with appropriate personal protective equipment.
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Thoroughly rinse the substrates with deionized water and then with ethanol.
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Dry the substrates under a stream of dry nitrogen gas.
2. SAM Formation:
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Prepare a dilute solution of the desired thiol (this compound or octadecanethiol) in a high-purity solvent, typically ethanol. A concentration of 1 mM is commonly used.
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Immerse the clean, dry gold substrates into the thiol solution.
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Allow the self-assembly process to proceed for a sufficient amount of time. While initial monolayer formation is rapid, a period of 12-24 hours is typically used to allow for the formation of a well-ordered monolayer.
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After the immersion period, remove the substrates from the thiol solution.
3. Post-Formation Cleaning:
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Rinse the substrates thoroughly with the same solvent used for the thiol solution (e.g., ethanol) to remove any non-chemisorbed molecules.
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Dry the functionalized substrates under a stream of dry nitrogen gas.
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The substrates are now ready for characterization or use in the intended application.
In-Depth Comparison of Performance
Packing Density and Ordering: The presence of the cis-double bond in this compound is the primary determinant of a less densely packed and more disordered monolayer compared to octadecanethiol. The straight alkyl chains of ODT can pack in a dense, all-trans conformation, leading to strong lateral van der Waals interactions that drive the formation of a highly ordered, crystalline-like structure. The kink in the this compound chain disrupts this close packing, resulting in a monolayer with a higher degree of conformational disorder and consequently, a lower packing density.
Surface Coverage and Passivation Efficiency: The lower packing density of this compound SAMs may lead to a slightly lower surface coverage compared to ODT SAMs. This could potentially result in a less effective passivation layer, with a higher likelihood of pinholes or defects that could expose the underlying substrate. For applications requiring the highest degree of surface passivation and insulation, the highly ordered and dense nature of ODT SAMs is generally preferred.
Hydrophobicity: Both molecules are expected to produce hydrophobic surfaces due to the exposed hydrocarbon chains. The water contact angle for a well-formed ODT monolayer on gold is typically in the range of 110-115°. While direct experimental data for this compound is not readily available, it is predicted that the less ordered surface may result in a slightly lower, though still highly hydrophobic, water contact angle, likely in the range of 100-110°.
Thermal Stability: The thermal stability of a SAM is related to the strength of the sulfur-gold bond and the lateral van der Waals interactions between the alkyl chains. The stronger intermolecular interactions in the densely packed ODT monolayer contribute to its higher thermal stability. The reduced van der Waals forces in the less ordered this compound monolayer are expected to result in a lower thermal stability.
Conclusion and Outlook
Octadecanethiol remains the gold standard for applications requiring a robust, highly ordered, and densely packed passivation layer. Its well-characterized properties and predictable performance make it a reliable choice for a wide range of research and development applications.
This compound, on the other hand, presents an interesting alternative for applications where a more fluidic and less densely packed monolayer is desired. For instance, in the development of biosensors, a less-ordered monolayer might provide a more favorable environment for the immobilization of biomolecules while still offering a degree of surface passivation. The presence of the double bond also offers a site for further chemical modification, opening up possibilities for creating more complex surface functionalities.
Disclaimer: The information provided in this guide for this compound is largely based on predictions derived from its molecular structure and the established principles of self-assembled monolayers. Direct comparative experimental data for the performance of this compound against octadecanethiol is not currently available in the peer-reviewed literature. Researchers are encouraged to perform their own characterization to validate the properties of this compound SAMs for their specific applications.
References
validating the quality and coverage of cis-9-Octadecene-1-thiol monolayers
A Comparative Guide to Validating Thiol-Based Self-Assembled Monolayers: A Focus on cis-9-Octadecene-1-thiol
For researchers and professionals in drug development and surface science, the quality and coverage of self-assembled monolayers (SAMs) are critical for the success of applications ranging from biosensing to drug delivery. This guide provides a comparative analysis of this compound, an unsaturated alkylthiol, with the widely studied octadecanethiol (ODT), its saturated counterpart. While specific experimental data for this compound is not as prevalent in published literature, this guide draws comparisons based on the known behavior of unsaturated versus saturated long-chain alkanethiols.
Performance Comparison: Saturated vs. Unsaturated Thiol Monolayers
The introduction of a cis-double bond in the alkyl chain of this compound is expected to influence the packing density and ordering of the monolayer compared to the well-ordered SAMs formed from saturated alkanethiols like ODT. This difference in packing directly impacts the quality and barrier properties of the monolayer.
| Performance Metric | Octadecanethiol (ODT) | This compound | Rationale for Expected Differences |
| Water Contact Angle (Advancing) | ~110-115° | Expected to be lower, ~95-105° | The kink introduced by the cis-double bond disrupts the crystalline packing of the alkyl chains, leading to a more disordered and less dense monolayer. This disorder exposes more of the underlying substrate or creates gauche defects, resulting in a more hydrophilic surface. |
| Ellipsometric Thickness | ~2.1 - 2.5 nm | Expected to be slightly lower | While the chain lengths are similar, the tilt angle of the molecules in an ODT monolayer is typically around 30° from the surface normal. The disorder from the double bond in this compound may lead to a greater average tilt angle or a less extended conformation, resulting in a slightly thinner monolayer. |
| Surface Coverage (from reductive desorption) | High (~90-95%) | Expected to be lower | The steric hindrance from the bent structure of the cis-isomer can prevent the formation of a highly compact monolayer, leading to a lower number of molecules per unit area compared to the densely packed, all-trans configuration of ODT SAMs. |
| Monolayer Ordering | Highly ordered, crystalline-like | Less ordered, more liquid-like | The all-trans configuration of the saturated alkyl chains in ODT allows for strong van der Waals interactions, leading to a well-ordered, quasi-crystalline structure. The cis-double bond in this compound disrupts these interactions, resulting in a more disordered monolayer. |
Experimental Protocols for Monolayer Validation
Accurate characterization of SAMs is essential for understanding their properties and performance. The following are detailed methodologies for key experiments.
Contact Angle Goniometry
Objective: To determine the wettability of the monolayer, which provides an indication of surface packing and order.
Methodology:
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Substrate Preparation: Use atomically flat gold substrates (e.g., template-stripped gold) for optimal results. Clean the substrates immediately before monolayer deposition using a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) followed by thorough rinsing with deionized water and ethanol, and drying under a stream of nitrogen.
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Monolayer Formation: Immerse the cleaned gold substrates in a ~1 mM solution of the thiol in absolute ethanol for at least 18-24 hours to ensure the formation of a well-ordered monolayer.
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Rinsing: After incubation, rinse the substrates thoroughly with ethanol to remove any physisorbed molecules and dry them under a stream of nitrogen.
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Measurement:
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Place the substrate on the goniometer stage.
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Use a high-purity liquid for the measurement (e.g., deionized water).
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Dispense a small droplet (typically 2-5 µL) of the liquid onto the surface.
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Record the advancing and receding contact angles. The advancing angle is measured as the droplet volume is increased, and the receding angle is measured as the volume is decreased.
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A high advancing contact angle and low contact angle hysteresis (the difference between the advancing and receding angles) are indicative of a well-ordered and homogeneous monolayer.
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X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the elemental composition and chemical states of the atoms within the monolayer and on the substrate.
Methodology:
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Sample Preparation: Prepare the SAM-coated gold substrates as described above.
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Instrumentation: Use a monochromatic Al Kα X-ray source.
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Data Acquisition:
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Acquire a survey spectrum to identify all elements present on the surface.
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Acquire high-resolution spectra for the C 1s, S 2p, and Au 4f regions.
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The S 2p spectrum is crucial for confirming the chemisorption of the thiol onto the gold surface. A peak at ~162 eV is characteristic of a gold-thiolate bond. The absence of a peak at ~164 eV indicates the absence of unbound thiol.
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The C 1s spectrum can provide information about the hydrocarbon chain.
-
The attenuation of the Au 4f signal from the underlying gold substrate can be used to estimate the thickness of the monolayer.
-
Atomic Force Microscopy (AFM)
Objective: To visualize the surface topography of the monolayer and identify defects.
Methodology:
-
Sample Preparation: Prepare the SAM-coated gold substrates on atomically flat mica or silicon.
-
Imaging Mode: Use tapping mode (intermittent contact mode) to minimize damage to the soft monolayer.
-
Probe Selection: Use a sharp silicon nitride or silicon tip with a low spring constant.
-
Image Acquisition:
-
Scan a representative area of the surface (e.g., 1x1 µm) to assess overall morphology and uniformity.
-
Zoom in on smaller areas to look for characteristic features of the monolayer, such as domains, grain boundaries, and pinholes.
-
For well-ordered ODT monolayers, it is often possible to observe the crystalline lattice. For the less-ordered this compound, the surface is expected to appear more uniform but may show a higher density of pinholes or defects.
-
Visualizing Experimental and Logical Workflows
To aid in the understanding of the validation process, the following diagrams illustrate the key steps and relationships.
Caption: Experimental workflow for SAM preparation and characterization.
Caption: Logical flow from molecular properties to monolayer performance.
comparative study of different thiol head groups for surface modification
For Researchers, Scientists, and Drug Development Professionals
The functionalization of surfaces with self-assembled monolayers (SAMs) is a cornerstone of modern materials science, enabling precise control over interfacial properties. Among the various anchoring chemistries, the gold-thiol bond stands out for its stability and ease of formation, making it a popular choice for applications ranging from biosensing to drug delivery. The choice of the thiol head group is critical as it dictates the stability, orientation, and functionality of the resulting monolayer. This guide provides a comparative analysis of different thiol head groups for surface modification, supported by experimental data and detailed protocols.
Performance Comparison of Thiol Head Groups
The selection of a thiol head group significantly impacts the performance of a self-assembled monolayer. The following table summarizes key performance metrics for common thiol head groups based on data from peer-reviewed studies.
| Head Group Type | Example Molecule | Binding Affinity/Stability | Packing Density (molecules/nm²) | Orientation | Resistance to Non-Specific Binding |
| Alkanethiol (Monothiol) | Dodecanethiol | Strong covalent Au-S bond. Generally stable under ambient conditions. | ~4.6 (for a (√3 × √3)R30° structure on Au(111))[1] | Well-ordered, tilted alkyl chains (~30° from surface normal). | Low, unless modified with a resistant terminal group (e.g., PEG). |
| Dithiol | 1,8-Octanedithiol | Enhanced stability compared to monothiols due to bidentate chelation. | Can be lower than monothiols depending on chain length and assembly conditions. | Can form loops or bridge between gold atoms, leading to varied orientations. | Dependent on the exposed functional group. |
| Aromatic Thiol | Thiophenol | Strong Au-S bond. Stability can be influenced by the aromatic ring's interaction with the surface. | Can achieve high packing densities, influenced by intermolecular π-π stacking. | Tend to have a more upright orientation compared to alkanethiols. | Generally low, but can be functionalized. |
| PEG-Thiol | HS-(CH₂)n-(OCH₂CH₂)m-OH | Strong Au-S bond. Stability is also influenced by the PEG chain. | Lower than alkanethiols due to the bulky nature of the PEG chain. | Less ordered due to the flexibility of the PEG chain. | High. The hydrated PEG layer sterically hinders protein adsorption. |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for the formation of high-quality and reproducible self-assembled monolayers. Below are protocols for key experiments in the evaluation of thiol-modified surfaces.
Protocol 1: Preparation of Thiol Self-Assembled Monolayers on Gold
This protocol describes a standard method for the solution-phase deposition of thiol SAMs on gold-coated substrates.
Materials:
-
Gold-coated substrates (e.g., silicon wafers with a Ti/Au layer)
-
Thiol solution (typically 1 mM in ethanol)
-
Absolute ethanol (for rinsing)
-
Nitrogen gas (for drying)
-
Clean glass vials
Procedure:
-
Substrate Cleaning: Clean the gold substrates by immersing them in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood. Rinse the substrates thoroughly with deionized water and then with absolute ethanol. Dry the substrates under a gentle stream of nitrogen.
-
SAM Formation: Immerse the clean, dry gold substrates into a freshly prepared 1 mM solution of the desired thiol in absolute ethanol.
-
Incubation: Seal the vials and allow the self-assembly process to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.
-
Rinsing: After incubation, remove the substrates from the thiol solution and rinse them thoroughly with absolute ethanol to remove any non-covalently bound molecules.
-
Drying: Dry the functionalized substrates under a gentle stream of nitrogen gas.
-
Storage: Store the modified substrates in a clean, dry environment until further use.
Protocol 2: Characterization of SAMs by Contact Angle Goniometry
Contact angle goniometry is a simple yet powerful technique to assess the hydrophobicity/hydrophilicity of the modified surface, which provides an indication of successful functionalization and monolayer quality.
Equipment:
-
Contact angle goniometer with a high-resolution camera
-
Syringe with a fine needle for dispensing liquid droplets
Procedure:
-
Sample Placement: Place the thiol-modified substrate on the sample stage of the goniometer.
-
Droplet Deposition: Carefully dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.
-
Image Capture: Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Angle Measurement: Use the goniometer's software to measure the static contact angle on both sides of the droplet.
-
Multiple Measurements: Repeat the measurement at several different locations on the surface to ensure reproducibility and obtain an average contact angle. A high contact angle (e.g., >100°) for a methyl-terminated alkanethiol SAM indicates a well-formed, hydrophobic monolayer.
Protocol 3: Evaluation of Resistance to Non-Specific Protein Adsorption using Surface Plasmon Resonance (SPR)
SPR is a highly sensitive technique for real-time monitoring of binding events at a surface. This protocol outlines a method to compare the protein-resistant properties of different thiol SAMs.
Equipment:
-
Surface Plasmon Resonance (SPR) instrument
-
SPR sensor chips with a gold surface
-
Phosphate-buffered saline (PBS)
-
Protein solution (e.g., 1 mg/mL Bovine Serum Albumin in PBS)
Procedure:
-
SAM Functionalization of Sensor Chip: Functionalize the gold surface of the SPR sensor chip with the desired thiol SAMs according to Protocol 1.
-
System Equilibration: Insert the functionalized sensor chip into the SPR instrument and allow the system to equilibrate with a continuous flow of PBS until a stable baseline is achieved.
-
Protein Injection: Inject the protein solution over the sensor surface for a defined period (e.g., 5-10 minutes).
-
Association Monitoring: Monitor the change in the SPR signal (response units, RU) in real-time, which corresponds to the binding of the protein to the surface.
-
Dissociation/Rinsing: Switch the flow back to PBS to rinse the surface and monitor the dissociation of any non-specifically bound protein.
-
Data Analysis: Compare the net change in RU after the protein injection and rinsing steps for the different thiol SAMs. A smaller change in RU indicates a higher resistance to non-specific protein adsorption.
Visualizing Experimental Workflows and Concepts
To better illustrate the processes and relationships discussed, the following diagrams have been generated using the DOT language.
This guide provides a foundational understanding for selecting appropriate thiol head groups for specific surface modification applications. The choice will ultimately depend on the desired surface properties, with trade-offs between stability, packing density, and the ability to incorporate specific functionalities. For critical applications, it is always recommended to perform a thorough characterization of the functionalized surfaces to ensure the desired performance is achieved.
References
A Comparative Guide to Thiol Performance in Biosensors: Featuring cis-9-Octadecene-1-thiol
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate thiol for the formation of self-assembled monolayers (SAMs) is a critical step in the development of robust and sensitive biosensors. The molecular structure of the thiol directly influences the packing density, stability, and bio-recognition interface of the sensor surface. This guide provides a comparative overview of the performance of various thiols in biosensor applications, with a special focus on the potential advantages of cis-9-Octadecene-1-thiol, an unsaturated long-chain thiol.
Key Performance Parameters of Thiols in Biosensors
The efficacy of a thiol in a biosensor is evaluated based on several key parameters:
-
Sensitivity: The ability to detect minute quantities of the target analyte. This is often influenced by the orientation and accessibility of the bioreceptor on the SAM surface.
-
Selectivity: The capacity to specifically bind to the target analyte while minimizing non-specific adsorption of other molecules from the sample matrix. A well-ordered and densely packed SAM can significantly reduce non-specific binding.
-
Stability: The robustness of the SAM layer over time and under varying experimental conditions, including temperature, pH, and exposure to complex biological media.
-
Response Time: The speed at which the biosensor generates a measurable signal upon interaction with the analyte.
Structural Comparison of Thiols
The performance of a thiol in a biosensor is intrinsically linked to its molecular structure. Key structural features include the length of the alkyl chain, the presence of unsaturation (double or triple bonds), and the nature of the terminal functional group.
| Thiol Type | Example(s) | Key Structural Features | Anticipated Impact on Biosensor Performance |
| Short-chain Alkanethiols | 3-Mercaptopropionic acid (3-MPA) | Short, saturated alkyl chain with a terminal carboxylic acid group. | Can form less ordered monolayers, potentially leading to higher non-specific binding. However, the carboxyl group is readily available for biomolecule immobilization. |
| Long-chain Alkanethiols | 11-Mercaptoundecanoic acid (11-MUA), 1-Octadecanethiol | Long, saturated alkyl chains. | Tend to form more densely packed and well-ordered SAMs, which enhances stability and reduces non-specific binding. The longer chain can increase the distance for electron transfer in electrochemical biosensors.[1] |
| Unsaturated Long-chain Thiols | This compound | Long alkyl chain with a cis-double bond. | The 'kink' introduced by the cis-double bond is expected to create more spatial freedom within the SAM. This could improve the accessibility of immobilized bioreceptors and potentially enhance sensitivity. However, the packing density might be lower compared to its saturated counterpart (1-Octadecanethiol), which could affect stability. |
| Thiols with Protein-resistant Groups | Thiols with terminal polyethylene glycol (PEG) groups | Presence of PEG moieties. | Excellent at resisting non-specific protein adsorption, leading to improved signal-to-noise ratios. Often used as a component in mixed SAMs. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are standard protocols for the key experiments involved in characterizing thiol-based biosensors.
Protocol 1: Formation of Self-Assembled Monolayers on Gold Surfaces
-
Substrate Preparation:
-
Deposit a thin film of gold (typically 50 nm) onto a suitable substrate (e.g., glass slide, silicon wafer) with a chromium or titanium adhesion layer (2-5 nm).
-
Clean the gold substrate immediately before use by immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinse the substrate thoroughly with deionized water and then with ethanol.
-
Dry the substrate under a stream of dry nitrogen.
-
-
SAM Formation:
-
Prepare a 1 mM solution of the desired thiol in absolute ethanol.
-
Immerse the cleaned gold substrate into the thiol solution.
-
Allow the self-assembly process to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.
-
After incubation, remove the substrate from the solution and rinse it thoroughly with ethanol to remove any non-covalently bound thiols.
-
Dry the SAM-functionalized substrate under a stream of dry nitrogen.
-
Protocol 2: Characterization of SAMs using Electrochemical Impedance Spectroscopy (EIS)
-
Electrochemical Cell Setup:
-
Use a three-electrode system consisting of the SAM-modified gold substrate as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
The electrolyte is typically a phosphate-buffered saline (PBS) solution containing a redox probe, such as 5 mM [Fe(CN)₆]³⁻/⁴⁻.
-
-
EIS Measurement:
-
Apply a small AC voltage (e.g., 10 mV amplitude) over a frequency range (e.g., from 100 kHz to 0.1 Hz) at the formal potential of the redox probe.
-
Record the impedance data and plot it as a Nyquist plot (imaginary impedance vs. real impedance).
-
The semicircle diameter in the Nyquist plot corresponds to the charge transfer resistance (Rct), which is a measure of the barrier provided by the SAM to the electron transfer of the redox probe. A well-formed, dense SAM will result in a larger Rct value.
-
Protocol 3: Biomolecule Immobilization and Interaction Analysis using Surface Plasmon Resonance (SPR)
-
Activation of Terminal Groups (if necessary):
-
For SAMs with terminal carboxyl groups (e.g., from 11-MUA), activate them by injecting a freshly prepared solution of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS) over the sensor surface.
-
-
Biomolecule Immobilization:
-
Inject the bioreceptor (e.g., antibody, enzyme) in a suitable buffer (e.g., 10 mM acetate buffer, pH 4.5) over the activated surface. The primary amine groups on the bioreceptor will react with the NHS esters to form stable amide bonds.
-
Inject a solution of ethanolamine hydrochloride to deactivate any remaining NHS esters and block unreacted sites.
-
-
Analyte Binding Analysis:
-
Inject a series of concentrations of the analyte in a suitable running buffer over the sensor surface.
-
Monitor the change in the SPR angle or resonance units (RU) in real-time. The binding of the analyte to the immobilized bioreceptor causes a change in the refractive index at the sensor surface, resulting in a measurable signal.
-
After each analyte injection, regenerate the sensor surface by injecting a solution that disrupts the bioreceptor-analyte interaction without denaturing the immobilized bioreceptor (e.g., a low pH glycine-HCl buffer).
-
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: General workflow for the fabrication and use of a thiol-based biosensor.
Caption: Conceptual comparison of SAMs from saturated vs. unsaturated thiols.
Conclusion
The choice of thiol is a determining factor in the performance of a biosensor. While saturated long-chain alkanethiols are well-studied and known to form stable, well-ordered monolayers, the introduction of unsaturation, as in this compound, presents an intriguing possibility for enhancing biosensor sensitivity by providing greater flexibility and accessibility for the immobilized bioreceptor. Further experimental investigation is warranted to quantify the performance of this compound in direct comparison to its saturated counterparts and other commonly used thiols. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to conduct such comparative studies and to optimize the surface chemistry of their biosensor platforms.
References
A Comparative Guide to the Packing Density of Thiol-Based Self-Assembled Monolayers: cis-9-Octadecene-1-thiol vs. Octadecanethiol
For researchers, scientists, and drug development professionals, the precise control of surface properties at the nanoscale is paramount. Self-assembled monolayers (SAMs) of organothiols on gold surfaces offer a robust platform for engineering interfaces with tailored chemical and physical characteristics. The molecular packing within these monolayers is a critical determinant of their performance, influencing properties such as surface energy, barrier function, and the immobilization of biomolecules. This guide provides a comparative assessment of the packing density of SAMs derived from cis-9-Octadecene-1-thiol and its saturated analogue, octadecanethiol.
The presence of a cis-double bond in the alkyl chain of this compound introduces a significant structural perturbation compared to the fully saturated and flexible chain of octadecanethiol. This fundamental difference in molecular geometry is expected to have a profound impact on the resulting monolayer structure and packing density.
Comparative Analysis of SAM Properties
The introduction of a cis-double bond in the alkyl chain of this compound is anticipated to disrupt the close packing observed in SAMs of its saturated counterpart, octadecanethiol. This leads to a less ordered and less dense monolayer. The following table summarizes the expected differences in the key properties of SAMs formed from these two thiols on a gold substrate.
| Property | This compound SAM | Octadecanethiol SAM | Rationale for Difference |
| Packing Density | Lower | Higher | The kink in the alkyl chain due to the cis-double bond prevents the molecules from aligning in a close-packed, crystalline-like lattice. |
| Ellipsometric Thickness | Lower | Higher (~21-25 Å) | The increased tilt angle of the molecules in the less dense packing of the unsaturated thiol SAM results in a smaller vertical extension from the surface. |
| Surface Coverage | Lower | Higher | The larger footprint of the kinked this compound molecules leads to fewer molecules per unit area. |
| Water Contact Angle | Lower | Higher (~105-111°) | The less ordered surface of the unsaturated thiol SAM exposes more of the underlying substrate and has a lower density of hydrophobic methyl groups at the interface, leading to a more hydrophilic character. |
| Molecular Ordering | Disordered, Liquid-like | Highly Ordered, Crystalline-like | The saturated alkyl chains of octadecanethiol allow for strong van der Waals interactions, promoting the formation of a well-ordered, all-trans conformation. The cis-double bond disrupts this ordering. |
Experimental Protocols
The assessment of SAM packing density relies on a suite of surface-sensitive analytical techniques. Below are detailed methodologies for the key experiments used to characterize and compare these monolayers.
X-ray Photoelectron Spectroscopy (XPS) for Surface Coverage Determination
XPS is a quantitative technique that provides elemental composition and chemical state information of a surface. It is used to determine the relative surface coverage of the thiol SAMs.
-
Substrate Preparation: Gold substrates (e.g., gold-coated silicon wafers) are cleaned using a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) to remove organic contaminants, followed by rinsing with deionized water and ethanol, and drying under a stream of nitrogen.
-
SAM Formation: The cleaned gold substrates are immersed in a dilute (e.g., 1 mM) solution of either this compound or octadecanethiol in a suitable solvent (e.g., ethanol) for a sufficient time (typically 18-24 hours) to ensure the formation of a complete monolayer. After incubation, the substrates are thoroughly rinsed with the solvent to remove non-chemisorbed molecules and dried.
-
XPS Analysis: The SAM-coated substrates are introduced into the ultra-high vacuum chamber of the XPS instrument. A monochromatic X-ray source (e.g., Al Kα) is used to irradiate the sample. Survey scans are first acquired to identify the elements present on the surface. High-resolution spectra of the Au 4f, S 2p, and C 1s regions are then recorded.
-
Data Analysis: The atomic concentrations of the elements are determined from the integrated peak areas of the high-resolution spectra after correcting for the sensitivity factors of each element. The surface coverage can be estimated by comparing the attenuation of the Au 4f signal from the underlying gold substrate by the thiol monolayer. A more densely packed monolayer will result in a greater attenuation of the gold signal.
Ellipsometry for Thickness Measurement
Ellipsometry is an optical technique that measures the change in polarization of light upon reflection from a surface to determine the thickness and refractive index of thin films.
-
Instrumentation: A spectroscopic ellipsometer is used for the measurements.
-
Measurement Procedure: The optical properties (n and k) of the bare gold substrate are first measured. The SAM-coated substrate is then measured over a range of wavelengths and angles of incidence.
-
Data Modeling: The acquired data is fitted to an optical model, typically a three-layer model (air/SAM/gold). The thickness of the SAM layer is determined by the fitting algorithm, assuming a refractive index for the organic layer (typically around 1.45 for alkanethiols). A lower thickness for the this compound SAM would indicate a more tilted and less densely packed structure.
Contact Angle Goniometry for Surface Energy Assessment
Contact angle goniometry measures the angle at which a liquid droplet interfaces with a solid surface, providing information about the surface's wettability and surface free energy.
-
Instrumentation: A contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.
-
Measurement Procedure: A small droplet (typically a few microliters) of a probe liquid (e.g., deionized water) is gently deposited onto the SAM-coated surface. The static contact angle is measured from the captured image of the droplet. Advancing and receding contact angles can also be measured by adding and removing liquid from the droplet to assess contact angle hysteresis, which is an indicator of surface heterogeneity and roughness.
-
Interpretation: A higher water contact angle for the octadecanethiol SAM indicates a more hydrophobic and well-ordered surface, consistent with a densely packed monolayer of alkyl chains with terminal methyl groups. A lower contact angle for the this compound SAM would suggest a more disordered and less hydrophobic surface.
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the comparative assessment of the packing density of the two thiol SAMs.
Caption: Workflow for comparing SAM packing density.
Logical Pathway for SAM Characterization
The following diagram outlines the logical progression from sample preparation to the final assessment of SAM properties.
Caption: Logical steps in SAM characterization.
A Researcher's Guide to Surface Functionalization: cis-9-Octadecene-1-thiol in Focus
For researchers, scientists, and drug development professionals navigating the complexities of surface modification, this guide offers a comprehensive quantitative analysis of surface functionalization using cis-9-Octadecene-1-thiol. Through objective comparisons with alternative molecules and supported by experimental data, we provide a framework for selecting the optimal surface chemistry for your application.
The ability to precisely control the chemical and physical properties of surfaces is paramount in fields ranging from biosensors and medical implants to drug delivery systems. Self-assembled monolayers (SAMs) offer a robust and versatile platform for achieving this control.[1][2] Among the various molecules used to form SAMs, thiols on gold substrates are a well-established model system due to the strong, covalent-like bond between sulfur and gold.[1][3] This guide specifically delves into the quantitative characterization of SAMs formed from this compound, an unsaturated long-chain thiol, and compares its performance with saturated alkanethiols and other emerging alternatives.
Performance Comparison: this compound vs. Alternatives
The choice of thiol for surface functionalization dictates critical surface properties such as hydrophobicity, biocompatibility, and chemical reactivity. Here, we compare this compound with two common alternatives: a saturated alkanethiol (1-Octadecanethiol) and an aromatic dithiol.
| Feature | This compound | 1-Octadecanethiol (Saturated) | Aromatic Dithiol |
| Molecular Structure | Unsaturated alkyl chain | Saturated alkyl chain | Aromatic ring with two thiol groups |
| Monolayer Packing Density | Lower due to kink from cis-double bond | High, forms well-ordered crystalline-like structures | Can be variable, may form less ordered structures |
| Surface Hydrophobicity (Contact Angle with Water) | Expected to be high, but potentially lower than saturated equivalent | Very high (~110-115°) | Dependent on the aromatic structure and terminal groups |
| Thermal Stability | Generally lower than saturated alkanethiols | High | Often exhibits enhanced thermal stability due to bidentate binding and π-π stacking |
| Chemical Reactivity | Double bond allows for further chemical modification (e.g., click chemistry) | Chemically inert alkyl chain | Aromatic ring can be functionalized |
| Binding to Substrate | Single thiol-gold bond | Single thiol-gold bond | Two thiol-gold bonds, leading to a chelating effect |
Quantitative Analysis of Surface Functionalization
To substantiate the comparisons above, we present data from key analytical techniques used to characterize SAMs.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that provides information on the elemental composition and chemical state of the elements within the top few nanometers of a surface. For thiol SAMs on gold, XPS is used to confirm the presence of sulfur and carbon, determine the monolayer thickness, and assess the packing density.
| Parameter | This compound (Expected) | 1-Octadecanethiol | Aromatic Dithiol |
| C 1s / Au 4f Ratio | High | High | Moderate to High |
| S 2p / Au 4f Ratio | Lower than Dithiol | Lower than Dithiol | Higher due to two S atoms per molecule |
| Estimated Monolayer Thickness | ~1.5 - 2.0 nm | ~2.0 - 2.5 nm | Variable, dependent on orientation |
Note: Specific experimental data for this compound is limited in publicly available literature. The values presented are based on theoretical calculations and comparisons with similar unsaturated molecules.
Contact Angle Goniometry
Contact angle measurements provide a straightforward method to determine the hydrophobicity of a functionalized surface. A high contact angle with water indicates a hydrophobic surface, which is typical for long-chain alkyl thiols.
| Analyte | Water Contact Angle (θ) |
| Bare Gold | ~70-80° |
| This compound on Silicon | ~102° [4] |
| 1-Dodecanethiol on Gold | ~109°[5] |
| 1-Octadecanethiol on Gold | ~111°[6] |
The presence of the cis-double bond in this compound introduces a "kink" in the alkyl chain, which can disrupt the packing of the monolayer compared to its saturated counterpart. This less dense packing may lead to a slightly lower contact angle, although the surface remains highly hydrophobic.
Atomic Force Microscopy (AFM)
AFM is a high-resolution scanning probe microscopy technique that can provide topographical images of surfaces at the nanoscale. For SAMs, AFM is used to visualize the surface morphology, measure surface roughness, and identify defects in the monolayer.
| Parameter | This compound (Expected) | 1-Octadecanethiol | Aromatic Dithiol |
| Surface Morphology | Less ordered, potentially with domains | Highly ordered, crystalline-like domains with characteristic vacancy islands | Often disordered, may exhibit striped phases upon desorption |
| Root Mean Square (RMS) Roughness | Potentially slightly higher than saturated equivalent | Very low (< 1 nm) | Variable, can be higher due to irregular packing |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining reproducible and reliable quantitative data.
Gold Substrate Preparation
-
Deposition: Deposit a thin layer of titanium or chromium (~5 nm) as an adhesion layer onto a silicon wafer or glass slide, followed by a layer of gold (~50-100 nm) using electron-beam or thermal evaporation.
-
Cleaning: Immediately before use, clean the gold substrates to remove organic contaminants. A common method is immersion in a "piranha" solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes, followed by copious rinsing with deionized water and ethanol, and drying under a stream of nitrogen. Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood. An alternative and safer cleaning method is treatment with UV-ozone for 15-20 minutes.
Self-Assembled Monolayer Formation
-
Solution Preparation: Prepare a 1-10 mM solution of the desired thiol in a suitable solvent, typically absolute ethanol or isopropanol.
-
Immersion: Immerse the cleaned gold substrate into the thiol solution.
-
Incubation: Allow the self-assembly process to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.
-
Rinsing: After incubation, remove the substrate from the solution and rinse thoroughly with the pure solvent to remove any non-chemisorbed molecules.
-
Drying: Dry the functionalized substrate under a gentle stream of nitrogen.
Analytical Techniques
-
XPS Analysis:
-
Mount the sample on a sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Acquire a survey spectrum to identify the elements present on the surface.
-
Perform high-resolution scans of the relevant elemental regions (e.g., C 1s, S 2p, Au 4f).
-
Use the areas of the peaks in the high-resolution spectra to determine the atomic concentrations of the elements.
-
The thickness of the SAM can be estimated from the attenuation of the Au 4f signal.
-
-
Contact Angle Measurement:
-
Place the functionalized substrate on the stage of the contact angle goniometer.
-
Dispense a small droplet (typically 2-5 µL) of high-purity water onto the surface.
-
Use the camera and software to capture an image of the droplet profile.
-
The software analyzes the shape of the droplet at the solid-liquid-vapor interface to calculate the contact angle.
-
Perform measurements at multiple locations on the surface to ensure statistical relevance.
-
-
AFM Imaging:
-
Mount the sample on the AFM stage.
-
Select an appropriate AFM probe (typically a silicon nitride probe for imaging in air or liquid).
-
Engage the probe with the surface in tapping mode to minimize sample damage.
-
Scan the desired area of the surface, collecting height and phase data.
-
Process the images to measure surface roughness and visualize the monolayer structure.
-
Visualizing the Workflow and Concepts
To further clarify the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for surface functionalization and analysis.
Caption: Principles of key analytical techniques for SAM characterization.
References
A Comparative Guide to the Antifouling Properties of PEG-Thiols and cis-9-Octadecene-1-thiol
For Researchers, Scientists, and Drug Development Professionals
The prevention of non-specific adsorption of proteins, cells, and other biomolecules to surfaces, a property known as antifouling, is critical in a vast array of biomedical applications, from drug delivery systems and medical implants to biosensors and microfluidics. The choice of surface chemistry is paramount in achieving the desired level of bio-inertness. This guide provides a detailed comparison of two distinct classes of thiol-based surface modifications: the hydrophilic, polymer-based polyethylene glycol (PEG)-thiols and the hydrophobic, long-chain alkylthiol, cis-9-Octadecene-1-thiol. While PEG-thiols are extensively studied and represent the gold standard for antifouling surfaces, this compound offers an alternative based on hydrophobicity.
Executive Summary
Quantitative Data Comparison
The following table summarizes the typical quantitative performance of PEG-thiol coated surfaces in preventing protein adsorption. Due to the lack of specific data for this compound, a qualitative description based on the known behavior of long-chain alkylthiols is provided for comparison.
| Parameter | PEG-Thiols | This compound (inferred from long-chain alkylthiols) |
| Protein Adsorption (e.g., Fibrinogen, Lysozyme) | Very Low (< 5 ng/cm²) | High |
| Mechanism of Antifouling | Steric repulsion and a tightly bound hydration layer | Hydrophobicity |
| Cell Adhesion (e.g., Fibroblasts, Endothelial cells) | Very Low | Variable, can promote adhesion of certain cell types |
| Bacterial Adhesion (e.g., E. coli, S. aureus) | Low | Variable, can be effective against some strains but can also promote biofilm formation |
| Surface Wettability | Hydrophilic (Low contact angle) | Hydrophobic (High contact angle) |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon scientific findings. Below are representative methodologies for the formation of thiol-based self-assembled monolayers and the evaluation of their antifouling properties.
Protocol 1: Formation of Self-Assembled Monolayers on Gold Surfaces
-
Substrate Preparation:
-
Deposit a thin layer of titanium (1-5 nm) as an adhesion layer onto a silicon wafer or glass slide, followed by a layer of gold (30-50 nm) using electron-beam evaporation or sputtering.
-
Clean the gold substrates by sonication in ethanol and then deionized water, each for 10 minutes.
-
Dry the substrates under a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15-20 minutes to remove any organic contaminants.
-
-
Thiol Solution Preparation:
-
Prepare a 1 mM solution of the desired thiol (PEG-thiol or this compound) in absolute ethanol.
-
-
SAM Formation:
-
Immerse the cleaned gold substrates into the thiol solution.
-
Incubate for 18-24 hours at room temperature in a sealed container to allow for the formation of a well-ordered monolayer.
-
After incubation, remove the substrates from the thiol solution and rinse thoroughly with ethanol to remove any non-covalently bound molecules.
-
Dry the functionalized substrates under a stream of nitrogen gas.
-
Protocol 2: Evaluation of Protein Adsorption using Quartz Crystal Microbalance with Dissipation (QCM-D)
-
Baseline Establishment:
-
Mount the thiol-functionalized QCM-D sensor in the measurement chamber.
-
Flow a suitable buffer (e.g., Phosphate Buffered Saline, PBS) over the sensor until a stable baseline in both frequency (Δf) and dissipation (ΔD) is achieved.
-
-
Protein Adsorption:
-
Introduce a solution of the protein of interest (e.g., 1 mg/mL fibrinogen in PBS) into the measurement chamber.
-
Monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time. A decrease in frequency indicates mass adsorption onto the sensor surface.
-
-
Rinsing:
-
After the protein adsorption step, flow the buffer again to rinse away any loosely bound protein.
-
-
Data Analysis:
-
The final change in frequency (Δf) after rinsing is used to calculate the adsorbed mass per unit area using the Sauerbrey equation.
-
Visualizing the Antifouling Mechanism and Experimental Workflow
To better understand the concepts discussed, the following diagrams have been generated using the DOT language.
Navigating the Biointerface: A Comparative Guide to Protein Resistance on Self-Assembled Monolayers
For researchers, scientists, and drug development professionals, the ability to control protein adsorption at solid-liquid interfaces is paramount. Unwanted protein fouling can impede the performance of biosensors, medical implants, and drug delivery systems. This guide provides a comparative analysis of the protein resistance of self-assembled monolayers (SAMs) of cis-9-Octadecene-1-thiol (OET) against two benchmark surfaces: the protein-resistant oligo(ethylene glycol)-terminated thiol (OEG-SH) and the protein-adsorbing octadecanethiol (ODT).
The choice of surface chemistry is critical in dictating the biological response to a material. Self-assembled monolayers offer a versatile platform for tailoring surface properties with molecular precision. Here, we evaluate the performance of OET, an unsaturated alkylthiol, in preventing non-specific protein adsorption, a crucial attribute for many biomedical applications.
Performance Comparison: OET vs. Standard Surfaces
To provide a clear comparison, the following table summarizes key performance metrics for OET, OEG-SH, and ODT SAMs on gold surfaces. The data is compiled from multiple studies and represents typical values obtained under standard experimental conditions. While direct, side-by-side comparative data for OET is limited in publicly available literature, its performance can be inferred from its hydrophobic nature, similar to that of the saturated ODT.
| Surface Chemistry | Terminal Group | Expected Protein Resistance | Fibrinogen Adsorption (ng/cm²) | Water Contact Angle (°) | Ellipsometric Thickness (nm) |
| This compound (OET) | -CH=CH-(CH₂)₇CH₃ | Low (Hydrophobic) | High (Comparable to ODT) | ~105-115 | ~2.0 - 2.5 |
| Oligo(ethylene glycol)-thiol (OEG-SH) | -(OCH₂CH₂)₆OH | High (Hydrophilic) | < 5 | ~30 - 40 | ~2.5 - 3.5 |
| Octadecanethiol (ODT) | -(CH₂)₁₇CH₃ | Low (Hydrophobic) | > 200 | ~110 - 115 | ~2.0 - 2.5 |
Note: Data for fibrinogen adsorption and surface characterization are compiled from various sources. The value for OET is an estimate based on the behavior of hydrophobic SAMs.
Experimental Validation of Protein Resistance
The quantitative data presented in this guide is typically acquired through a series of well-established surface sensitive techniques. The general workflow for validating the protein resistance of a self-assembled monolayer is depicted below.
Detailed Experimental Protocols
Below are detailed methodologies for the key experiments involved in assessing the protein resistance of SAM surfaces.
I. Preparation of Self-Assembled Monolayers
-
Substrate Preparation: Gold-coated silicon wafers or glass slides (typically with a titanium adhesion layer) are cleaned immediately before use. A common procedure involves cleaning with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide; Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment ), followed by extensive rinsing with deionized water and ethanol, and drying under a stream of nitrogen.
-
SAM Formation: The cleaned gold substrates are immersed in a dilute solution (typically 1 mM) of the desired thiol (OET, OEG-SH, or ODT) in a suitable solvent (e.g., absolute ethanol) for a sufficient period to allow for the formation of a well-ordered monolayer (typically 18-24 hours).
-
Rinsing: After incubation, the substrates are removed from the thiol solution, rinsed thoroughly with the solvent (e.g., ethanol) to remove non-chemisorbed molecules, and then dried with a gentle stream of nitrogen.
II. Surface Characterization
-
Contact Angle Goniometry: The hydrophobicity or hydrophilicity of the SAM surface is assessed by measuring the static water contact angle. A droplet of deionized water (typically 1-5 µL) is placed on the surface, and the angle between the liquid-vapor interface and the solid surface is measured using a goniometer.
-
Ellipsometry: The thickness of the formed SAM is measured using ellipsometry. This non-destructive optical technique measures the change in polarization of light upon reflection from the surface, from which the thickness of the thin film can be calculated using an appropriate optical model.
III. Protein Adsorption Experiments
-
Protein Solution Preparation: A solution of a model protein, such as fibrinogen, is prepared in a relevant buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4) at a standard concentration (e.g., 1 mg/mL).
-
Surface Plasmon Resonance (SPR): SPR is a real-time, label-free technique for monitoring biomolecular interactions. The SAM-coated gold substrate is mounted in the SPR instrument, and a baseline is established with the running buffer (PBS). The protein solution is then injected over the surface, and the change in the refractive index at the surface, which is proportional to the adsorbed mass, is monitored over time. After the association phase, the buffer is reintroduced to monitor the dissociation of the protein.
-
Quartz Crystal Microbalance with Dissipation (QCM-D): QCM-D is another real-time, label-free technique that measures changes in the resonance frequency and dissipation of an oscillating quartz crystal sensor. The SAM is formed on a gold-coated QCM-D sensor. After establishing a stable baseline in buffer, the protein solution is introduced. The decrease in frequency is proportional to the total mass coupled to the sensor surface (including hydrodynamically coupled water), while the change in dissipation provides information about the viscoelastic properties of the adsorbed layer.
Conclusion
The validation of protein resistance on functionalized surfaces is a critical step in the development of advanced biomaterials. Based on its chemical structure, a this compound (OET) surface is expected to exhibit hydrophobic properties, leading to significant protein adsorption, similar to that of a saturated octadecanethiol (ODT) monolayer. In contrast, oligo(ethylene glycol)-terminated SAMs (OEG-SH) provide a robust, protein-resistant surface due to their hydrophilic nature and the formation of a tightly bound hydration layer that sterically hinders protein approach. For applications requiring minimal protein fouling, OEG-SH and other hydrophilic or zwitterionic surface modifications remain the gold standard. Researchers and drug development professionals should carefully consider the surface chemistry to optimize the performance and biocompatibility of their materials.
The Impact of Unsaturation on Surface Wettability: A Comparative Analysis of cis-Unsaturated and Saturated Thiol-Modified Surfaces
For researchers, scientists, and drug development professionals, the ability to precisely control the surface properties of materials is paramount. Self-assembled monolayers (SAMs) of organothiols on gold surfaces offer a robust and flexible platform for tuning interfacial characteristics such as wettability. A key determinant of the hydrophobicity of these surfaces is the packing density and conformational order of the alkyl chains within the monolayer. This guide provides a comparative analysis of the wettability of surfaces modified with cis-unsaturated thiols versus their saturated counterparts, supported by established principles of surface science.
While direct, side-by-side quantitative data from a single study is not prevalent in the reviewed literature, a strong inference can be drawn from the well-understood principles of SAM formation. Saturated alkanethiols are known to form densely packed, crystalline-like monolayers on gold surfaces. This high degree of order results in a uniform presentation of the terminal methyl (-CH3) groups, leading to a highly hydrophobic surface with high water contact angles.
Conversely, the introduction of a cis double bond into the alkyl chain induces a permanent kink in the molecule's geometry. This steric hindrance prevents the molecules from packing as closely together as their saturated analogues. The resulting monolayer is less ordered and has a lower packing density. This disruption in the packing is expected to lead to a decrease in the overall hydrophobicity of the surface compared to a SAM of a saturated thiol of the same chain length. The less organized structure may expose more of the underlying substrate or the more polarizable double bonds to the contacting liquid, thereby lowering the water contact angle.
Quantitative Wettability Data
The following table summarizes typical water contact angle data for well-ordered, saturated alkanethiol self-assembled monolayers on gold. This serves as a baseline for understanding the high degree of hydrophobicity achievable with these surfaces. It is anticipated that the contact angles for corresponding cis-unsaturated thiol monolayers would be lower due to the aforementioned packing disruptions.
| Thiol Type | Chain Length | Water Contact Angle (Advancing) | Reference |
| Saturated Alkanethiol | C16 (Hexadecanethiol) | ~115° | [1] |
| Saturated Alkanethiol | C18 (Octadecanethiol) | ~115° | [1] |
Experimental Protocols
The following is a detailed methodology for the preparation of self-assembled monolayers of thiols on gold surfaces, which is applicable to both saturated and unsaturated thiols.
Materials:
-
Gold-coated substrates (e.g., silicon wafers with a titanium adhesion layer and a 100 nm gold film)
-
Thiol solution (e.g., 1 mM solution of the desired thiol in ethanol)
-
Absolute ethanol (for rinsing)
-
Deionized water (for rinsing)
-
Nitrogen or argon gas (for drying)
Procedure:
-
Substrate Preparation: Clean the gold-coated substrates by immersing them in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10 minutes. Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood. Rinse the substrates thoroughly with deionized water and then with absolute ethanol. Dry the substrates under a stream of nitrogen or argon gas.
-
SAM Formation: Immerse the clean, dry gold substrates into the 1 mM thiol solution in ethanol. The self-assembly process begins immediately. Allow the substrates to remain in the solution for at least 24 hours to ensure the formation of a well-ordered monolayer.
-
Rinsing: After the incubation period, remove the substrates from the thiol solution and rinse them thoroughly with absolute ethanol to remove any non-covalently bound molecules. Follow with a rinse with deionized water.
-
Drying: Dry the functionalized substrates under a gentle stream of nitrogen or argon gas.
-
Characterization: The wettability of the modified surfaces can be characterized by measuring the static, advancing, and receding water contact angles using a goniometer.
Visualizing the Difference in Monolayer Formation
The following diagrams illustrate the conceptual difference in the packing of saturated versus cis-unsaturated thiols on a gold surface and the general workflow for preparing and characterizing these surfaces.
Caption: Packing of saturated vs. cis-unsaturated thiols.
Caption: Workflow for SAM preparation and analysis.
References
Safety Operating Guide
Proper Disposal of cis-9-Octadecene-1-thiol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. This document provides essential safety and logistical information for the proper disposal of cis-9-Octadecene-1-thiol (also known as Oleyl mercaptan), a combustible liquid with a distinct, unpleasant odor. Adherence to these procedures is critical for minimizing environmental impact and maintaining workplace safety.
Key Physical and Chemical Properties
Understanding the properties of a substance is the first step toward safe handling and disposal. The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C18H36S[1] |
| Molecular Weight | 284.54 g/mol [1] |
| Appearance | Liquid |
| Density | 0.852 g/mL at 25 °C[1] |
| Flash Point | > 110 °C (> 230 °F) - closed cup[1] |
| Storage Temperature | -20°C[1] |
| RIDADR | UN 3334[1] |
| WGK | WGK 3 |
Disposal Protocol
The primary method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures the substance is managed in an environmentally responsible and compliant manner. The following steps outline the recommended disposal workflow.
Experimental Workflow for Disposal:
-
Personal Protective Equipment (PPE) Confirmation: Before handling the chemical, ensure appropriate PPE is worn, including protective gloves, clothing, and eye/face protection.[2] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[2]
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container must be compatible with the chemical and clearly marked with its contents and associated hazards.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidants, strong acids, and strong bases.[2]
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Engage a Licensed Disposal Facility:
-
Contact a certified chemical waste disposal company to arrange for the pickup and disposal of the this compound waste.
-
Provide the disposal company with the Safety Data Sheet (SDS) for the chemical.
-
-
Disposal Method:
-
The recommended disposal methods are removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[2] These methods are designed to neutralize the hazardous properties of the chemical and prevent environmental contamination.
-
Disposal Procedure Workflow
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
